Fananserin
Descripción
RN & structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIGHGMPMUCLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046743 | |
| Record name | Fananserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127625-29-0 | |
| Record name | Fananserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fananserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127625290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fananserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QJ762ET6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fananserin: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fananserin (RP 62203) is a potent and selective antagonist of the serotonin 2A (5-HT2A) and dopamine D4 receptors. This technical guide provides a comprehensive overview of its mechanism of action, drawing from key preclinical and clinical data. This compound exhibits high affinity for both 5-HT2A and D4 receptors, with significantly lower affinity for other receptors such as dopamine D2, histamine H1, and alpha-1 adrenergic receptors. Its primary pharmacological effects are mediated through the blockade of these two key receptors implicated in various neuropsychiatric disorders. This document details the receptor binding profile, downstream signaling pathways, and functional outcomes associated with this compound's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. While preclinical studies demonstrated potential therapeutic effects, particularly in modulating sleep architecture, clinical trials in schizophrenia did not show efficacy, leading to the discontinuation of its development.
Receptor Binding Affinity
This compound's mechanism of action is fundamentally defined by its high-affinity binding to and subsequent antagonism of 5-HT2A and dopamine D4 receptors. The binding affinities have been characterized through radioligand binding assays, with the key quantitative data summarized below.
| Receptor Target | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| 5-HT2A | [125I]AMI-K | Rat Frontal Cortex | 0.37 | 0.21 | [1] |
| Dopamine D4 | [3H]spiperone | Recombinant Human D4 (CHO cells) | 2.93 | - | [1] |
| Dopamine D2 | [3H]spiperone | Rat Striatum | 726 | - | [1] |
| Histamine H1 | - | Guinea-pig Cerebellum | - | 13 | [1] |
| α1-Adrenergic | - | Rat Thalamus | - | 14 | [1] |
| 5-HT1A | - | - | Low Affinity | - | |
| 5-HT3 | - | - | Very Low Affinity | - |
Signaling Pathways
This compound's antagonism of 5-HT2A and D4 receptors interrupts their respective downstream signaling cascades.
5-HT2A Receptor Antagonism
The 5-HT2A receptor is a Gq/G11-protein coupled receptor. Its activation by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound is expected to inhibit these downstream signaling events.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a Gi/o-protein coupled receptor. Its activation by dopamine typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the D4 receptor, this compound prevents this dopamine-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels.
Experimental Protocols
The following sections outline the methodologies for the key experiments that have characterized this compound's mechanism of action.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity of this compound for various receptors.
Protocol for 5-HT2A Receptor Binding:
-
Tissue: Rat frontal cortex.
-
Radioligand: [125I]AMI-K.
-
Procedure: Membranes from the rat frontal cortex were incubated with a fixed concentration of [125I]AMI-K and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of a known 5-HT2A antagonist. Following incubation, the mixture was filtered to separate bound from free radioligand, and the radioactivity of the filter-bound complex was quantified.
-
Data Analysis: Competition binding curves were generated to calculate the IC50 value, which was then converted to the Ki value using the Cheng-Prusoff equation.
Protocol for Dopamine D4 Receptor Binding:
-
Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human dopamine D4 receptor.
-
Radioligand: [3H]spiperone.
-
Procedure: Membranes from the engineered CHO cells were incubated with [3H]spiperone and a range of this compound concentrations. Non-specific binding was determined using a high concentration of a non-labeled dopamine antagonist. The separation and quantification steps were similar to the 5-HT2A binding assay.
-
Data Analysis: The Ki value was determined from the IC50 value obtained from the competition binding curve.
In Vitro Functional Assay: Inositol Phosphate Formation
This assay assesses the functional antagonism of the 5-HT2A receptor by measuring a key downstream second messenger.
Protocol:
-
Tissue: Rat cortical slices.
-
Procedure: The cortical slices were pre-incubated with [3H]inositol to label the cellular phosphoinositide pools. The slices were then stimulated with a 5-HT2A agonist in the presence of varying concentrations of this compound. The reaction was stopped, and the accumulated [3H]inositol phosphates were extracted and quantified by ion-exchange chromatography.
-
Expected Outcome: As a 5-HT2A antagonist, this compound would be expected to inhibit the agonist-induced accumulation of inositol phosphates in a dose-dependent manner.
In Vivo Preclinical Models
Mescaline-Induced Head Twitch Response in Mice:
-
Model: The head-twitch response (HTR) in mice is a behavioral model used to assess 5-HT2A receptor agonism.
-
Procedure: Mice were administered this compound at various doses prior to the administration of the 5-HT2A agonist mescaline. The frequency of head twitches was then observed and recorded over a specified period.
-
Expected Outcome: this compound, as a 5-HT2A antagonist, was expected to dose-dependently reduce the frequency of mescaline-induced head twitches.
Sleep Studies in Rats:
-
Model: Electroencephalogram (EEG) recordings in rats were used to assess the effects of this compound on sleep architecture.
-
Procedure: Rats were surgically implanted with EEG and electromyography (EMG) electrodes. Following a recovery period, they were administered this compound or vehicle, and their sleep-wake patterns were recorded and analyzed for changes in the duration and stages of sleep, including non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.
-
Observed Effect: this compound was found to increase the duration of deep NREM sleep at the expense of wakefulness in a dose-dependent manner, starting at a dose of 0.5 mg/kg administered orally.
Clinical Development and Outcomes
This compound was investigated as a potential antipsychotic for the treatment of schizophrenia, based on the hypothesis that combined 5-HT2A and D4 receptor antagonism could be beneficial. However, a double-blind, placebo-controlled study in patients with schizophrenia did not demonstrate efficacy. The total Positive and Negative Syndrome Scale (PANSS) score in patients treated with this compound did not show a statistically significant improvement compared to placebo. While the safety profile was generally good, the lack of efficacy led to the discontinuation of its clinical development for this indication.
Conclusion
This compound's mechanism of action is characterized by its potent and selective antagonism of 5-HT2A and dopamine D4 receptors. This dual antagonism translates to the inhibition of Gq/11- and Gi/o-mediated signaling pathways, respectively. While preclinical studies demonstrated pharmacological activity, such as the modulation of sleep patterns, these findings did not translate into clinical efficacy for the treatment of schizophrenia. The data and methodologies presented in this guide provide a comprehensive understanding of the pharmacological profile of this compound for researchers and professionals in the field of drug development.
References
Fananserin: A Technical Whitepaper on its Dopamine D4 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fananserin (RP-62203) is a naphthosultam derivative initially developed as a potent 5-HT2A receptor antagonist. Subsequent research revealed its high affinity and selectivity for the human dopamine D4 receptor, positioning it as a potential atypical antipsychotic. This document provides a comprehensive technical overview of this compound's pharmacological profile as a dopamine D4 receptor antagonist. It includes a detailed summary of its binding affinity, a description of its mechanism of action, and standardized protocols for key in vitro assays. The information presented is intended to serve as a resource for researchers in neuropharmacology and drug development investigating the therapeutic potential of D4 receptor modulation. Despite its promising preclinical profile, the clinical development of this compound was discontinued due to a lack of efficacy in Phase II trials.
Pharmacological Profile of this compound
This compound is characterized by its high affinity for the human dopamine D4 receptor, with a significantly lower affinity for the dopamine D2 receptor, a key differentiator from many typical and some atypical antipsychotics.[1][2] This selectivity suggested a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects, which are commonly associated with D2 receptor blockade.[3] The drug also exhibits very high affinity for the serotonin 5-HT2A receptor, contributing to its classification as a D4/5-HT2A antagonist.[1][2]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors. This data is crucial for understanding its selectivity profile and potential off-target effects.
| Receptor Target | Ligand/Assay | Species/Tissue | Ki (nM) | IC50 (nM) |
| Dopamine D4 | [3H]Spiperone | Recombinant human | 2.93 | |
| Dopamine D2 | [3H]Spiperone | Rat striatum | 726 | |
| Dopamine D1 | >1000 | |||
| Dopamine D3 | >100 | |||
| Serotonin 5-HT2A | Rat | 0.37 | ||
| Serotonin 5-HT1A | Low affinity | |||
| Serotonin 5-HT3 | Very low affinity | |||
| α1-Adrenergic | Rat thalamus | 4.3 | ||
| Histamine H1 | Guinea-pig cerebellum | 13 | ||
| Muscarinic M1 | 50 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).
This compound acts as a competitive antagonist at the dopamine D4 receptor. By binding to the receptor, it prevents dopamine from binding and initiating the downstream signaling cascade. This blockade of dopamine-mediated signaling is the basis of its potential therapeutic effects.
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the dopamine D4 receptor and the antagonistic action of this compound.
References
Fananserin's Affinity for the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of fananserin's binding affinity for the serotonin 2A (5-HT2A) receptor. This compound (RP-62203) is a potent antagonist at both the 5-HT2A and dopamine D4 receptors.[1] It has been investigated for its potential antipsychotic and sedative effects.[1] This document details the quantitative binding affinity data, the experimental protocols used to determine these values, and the relevant signaling pathways.
Quantitative Binding Affinity of this compound at the 5-HT2A Receptor
The binding affinity of this compound for the 5-HT2A receptor has been determined through various radioligand binding assays. The data consistently demonstrates a high affinity of this compound for this receptor subtype. The following table summarizes the key quantitative data from published studies.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 0.37 nM | Rat | Not Specified | [2][3][4] |
| Ki | 0.26 nM | Rat Brain | [3H]-ketanserin | |
| IC50 | 0.21 nM | Rat Frontal Cortex | [125I]AMIK | |
| IC50 | 7.76 nM | In vitro (Inositol Phosphate Formation) | Not Applicable |
Note: Ki (inhibitory constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocol: Radioligand Binding Assay for this compound at the 5-HT2A Receptor
The following protocol is a representative methodology for determining the binding affinity of this compound for the 5-HT2A receptor using a competitive radioligand binding assay with [3H]-ketanserin.
1. Materials and Reagents:
-
Receptor Source: Membranes prepared from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor (e.g., CHO cells).
-
Radioligand: [3H]-ketanserin (specific activity ~60-90 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone or unlabeled ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Polyethyleneimine (PEI): 0.3-0.5% solution for pre-soaking filters to reduce non-specific binding.
2. Membrane Preparation (from rat frontal cortex):
-
Dissect the frontal cortex from rats on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
3. Binding Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]-ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, [3H]-ketanserin, and membrane preparation.
-
Competition Binding: this compound dilution, [3H]-ketanserin, and membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: 5-HT2A Receptor Signaling Pathway.
The 5-HT2A receptor is a G protein-coupled receptor that primarily signals through the Gq/G11 pathway. Upon activation by an agonist like serotonin, the receptor activates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses. This compound, as an antagonist, blocks the initial activation of this cascade by preventing serotonin from binding to the receptor.
Caption: Radioligand Binding Assay Workflow.
This diagram outlines the key steps involved in a typical radioligand binding assay to determine the affinity of a compound like this compound for its target receptor. The process begins with the preparation of the receptor source and reagents, followed by the binding experiment itself, and concludes with data analysis to quantify the binding affinity.
This technical guide provides a comprehensive overview of this compound's interaction with the 5-HT2A receptor, offering valuable data and methodological insights for researchers in pharmacology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The naphtosultam derivative RP 62203 (this compound) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Fananserin (RP-62203): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fananserin (RP-62203) is a potent and selective antagonist of the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1][2] Developed as a potential antipsychotic agent, its unique receptor binding profile, characterized by high affinity for 5-HT2A and D4 receptors with markedly lower affinity for the dopamine D2 receptor, distinguished it from typical and other atypical antipsychotics.[3][4] Despite a promising preclinical profile suggesting potential efficacy in treating schizophrenia with a reduced risk of extrapyramidal side effects, clinical trials yielded disappointing results, ultimately leading to the discontinuation of its development.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, and detailed methodologies for the assays used in its characterization.
Introduction
This compound, with the chemical name 2-(3-(4-(p-Fluorophenyl)-1-piperazinyl)propyl)-2H-naphth(1,8-cd)isothiazole 1,1-dioxide, is a naphthosultam derivative. It emerged from research aimed at developing novel antipsychotics with an improved side-effect profile compared to existing treatments. The primary hypothesis behind its development was that combined 5-HT2A and D4 receptor antagonism, without significant D2 receptor blockade, could achieve antipsychotic efficacy while avoiding the motor side effects associated with D2 antagonism.
Mechanism of Action
This compound functions as a competitive antagonist at both the 5-HT2A and dopamine D4 receptors. By binding to these receptors, it blocks the downstream signaling typically initiated by the endogenous ligands, serotonin and dopamine, respectively.
5-HT2A Receptor Antagonism
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Antagonism by this compound blocks serotonin-induced activation of this pathway, thereby inhibiting the production of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the subsequent release of intracellular calcium and activation of protein kinase C (PKC).
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a Gi/o-coupled GPCR. This compound's antagonism of the D4 receptor blocks dopamine-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.
Pharmacological Data
The binding affinity and functional potency of this compound have been characterized through various in vitro and in vivo studies.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors.
| Receptor Target | Species | Ki (nM) | Reference |
| 5-HT2A | Rat | 0.37 | |
| 5-HT2A | Human | 0.26 | |
| Dopamine D4 | Human | 2.93 | |
| Dopamine D2 | Rat | 726 | |
| α1-Adrenergic | Rat | 38 | |
| Histamine H1 | Guinea Pig | 13-25 | |
| 5-HT1A | - | 70 |
Functional Activity
The functional antagonist activity of this compound is presented in the table below.
| Assay | System | IC50 (nM) | Reference |
| 5-HT-induced inositol phosphate formation | In vitro | 7.76 | |
| [125I]AMIK displacement from 5-HT2 receptors | Rat frontal cortex | 0.21 | |
| Mescaline-induced head twitches | In vivo (rats) | ED50 = 1 mg/kg (oral) |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Antagonistic action of this compound on 5-HT2A and Dopamine D4 signaling pathways.
Experimental Workflow: Radioligand Binding Assay
References
Fananserin: A Technical History of Discovery and Development
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
Fananserin (RP-62203) is a naphthosultam derivative identified in the early 1990s as a potent and selective antagonist of the serotonin 5-HT2A receptor. Subsequent research revealed its high affinity for the dopamine D4 receptor, with markedly lower affinity for the D2 receptor subtype, a profile that suggested potential as an atypical antipsychotic with a reduced risk of extrapyramidal side effects. Developed by Rhône-Poulenc Rorer, this compound progressed through preclinical and Phase I clinical trials, demonstrating a favorable safety profile in healthy volunteers and schizophrenia patients. However, its development was ultimately discontinued due to a lack of efficacy in a Phase II clinical trial for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and eventual discontinuation of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and development workflow.
Discovery and Preclinical Development
Synthesis and Initial Screening
This compound, chemically known as 2-(3-(4-(p-Fluorophenyl)-1-piperazinyl)propyl)-2H-naphth(1,8-cd)isothiazole 1,1-dioxide, emerged from a series of 2-(aminoalkyl)naphth[1,8-cd]isothiazole 1,1-dioxides synthesized and screened for 5-HT2 receptor affinity. The initial discovery was reported by Malleron et al. in the Journal of Medicinal Chemistry in 1991. The core structure was designed to explore novel scaffolds for potent and selective 5-HT2 antagonists.
Note: Despite extensive literature searches, the detailed, step-by-step chemical synthesis protocol from the primary literature or associated patents could not be obtained. The synthesis generally involves the alkylation of the naphthosultam core with a suitable aminoalkyl halide side chain.
In Vitro Pharmacology: Receptor Binding Profile
This compound is characterized by its high affinity for 5-HT2A and D4 receptors. The binding affinities for this compound and its selectivity over other key CNS receptors are summarized in the table below. This profile distinguished it from first-generation antipsychotics, which primarily target D2 receptors.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Subtype | Species/System | Ki (nM) | IC50 (nM) | Reference Radioligand | Reference |
| 5-HT2A | Rat | 0.37 | 0.21 | [125I]AMIK | [1] |
| Dopamine D4 | Human (recombinant) | 2.93 | - | [3H]Spiperone | [2][3] |
| Histamine H1 | Guinea Pig | - | 13 | - | [1] |
| α1-Adrenergic | Rat | - | 14 | - | [1] |
| Dopamine D2 | Rat | 726 | - | - | |
| 5-HT1A | - | Lower Affinity | - | - | |
| 5-HT3 | - | Very Low Affinity | - | - |
Preclinical In Vivo Pharmacology
This compound's in vivo activity was assessed in several animal models predictive of antipsychotic and other CNS effects. These studies confirmed its antagonist activity at central 5-HT2A receptors and suggested potential antipsychotic efficacy.
Table 2: Summary of In Vivo Preclinical Studies of this compound
| Animal Model | Species | Effect | Potency (ED50) / Dose | Route of Administration | Reference |
| Mescaline-Induced Head Twitches | Mouse | Antagonism of head twitches | 0.4 mg/kg | p.o. | |
| Apomorphine-Induced Climbing | Mouse | Blockade of climbing behavior | 48 mg/kg | p.o. | |
| Amphetamine-Induced Cognitive Perseveration | Monkey | Blockade of perseveration | 0.5 mg/kg | s.c. | |
| Phencyclidine-Induced Psychomotor Effects | Rat | Antagonism of effects | 2.5 mg/kg | p.o. | |
| Deep NREM Sleep | Rat | Increased duration | 0.5 - 4 mg/kg | p.o. |
Mechanism of Action and Signaling Pathways
This compound's pharmacological profile is defined by its antagonist action at two key G-protein coupled receptors (GPCRs): the 5-HT2A receptor, which couples primarily through Gq/11, and the dopamine D4 receptor, which couples through Gi/o.
5-HT2A Receptor Antagonism
By blocking the 5-HT2A receptor, this compound prevents the binding of endogenous serotonin. This inhibits the Gq/11 protein-mediated signaling cascade, which involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium release and protein kinase C (PKC) activation.
Dopamine D4 Receptor Antagonism
As an antagonist at the D4 receptor, this compound blocks the effects of dopamine. This prevents the activation of the associated Gi/o protein, which normally inhibits adenylyl cyclase. By blocking this inhibition, this compound prevents the dopamine-mediated decrease in cyclic AMP (cAMP) levels and subsequent downstream signaling through protein kinase A (PKA).
Clinical Development
This compound underwent several Phase I studies in healthy volunteers and patients with schizophrenia, followed by a Phase II efficacy study.
Phase I Studies
A total of eight Phase I studies were conducted: seven in 183 healthy volunteers and one "bridging" study in 26 patients with schizophrenia. These studies established the safety and tolerability profile of this compound. The maximum tolerated single dose in healthy volunteers was found to be significantly lower than what could be tolerated by patients with schizophrenia under multiple-dosing titration schedules. The primary dose-limiting adverse event was orthostatic hypotension.
The bridging study in patients with schizophrenia explored three different dose-titration regimens to identify a well-tolerated rate of administration.
Table 3: Titration Regimens in the this compound Phase I Bridging Study
| Titration Regimen | Target Dose | Titration Schedule | Duration to Max Dose | Outcome | Reference |
| Rapid | 600 mg/day | 200 mg increase every 3 days | 8 days | Poorly tolerated; resulted in hypotension in 3 of 6 patients. | |
| Intermediate | 600 mg/day | 100 mg increase every 2 days | 10 days | Well-tolerated; transient mild hypotension in 2 of 10 patients. | |
| Slow | 600 mg/day | 100 mg increase every 3 days | 16 days | Well-tolerated. |
Note: A comprehensive table of human pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) from these Phase I studies is not available in the published literature. However, it was noted that at a steady-state dose of 300 mg twice daily, the mean trough plasma concentration was 207 ng/ml (SD=126).
Phase II Efficacy Study in Schizophrenia
A double-blind, placebo-controlled, multicenter Phase II study was conducted to assess the efficacy of this compound in treating the symptoms of schizophrenia.
Table 4: Protocol Summary for the Phase II Study of this compound in Schizophrenia
| Parameter | Description |
| Objective | To assess the efficacy of this compound on the symptoms of schizophrenia. |
| Design | Double-blind, placebo-controlled, randomized (2:1 this compound to placebo). |
| Patient Population | 97 hospitalized patients (men and women, 18-60 years old) with a DSM-IV diagnosis of schizophrenia. |
| Key Inclusion Criteria | Total PANSS score ≥ 70; Clinical Global Impression (CGI) of at least "moderately ill". |
| Key Exclusion Criteria | Hospitalization for > 3 months prior to randomization; history of substance abuse; confounding medical conditions. |
| Treatment | This compound or placebo for 28 days. |
| Dosing | Started at 50 mg b.i.d., with an 8-day escalation period to a target dose of 250 mg b.i.d. (500 mg/day). |
| Primary Outcome | Change from baseline in the total Positive and Negative Syndrome Scale (PANSS) score. |
| Secondary Outcomes | CGI score, PANSS subscores, Brief Psychiatric Rating Scale (BPRS) total score. |
The results of this study were disappointing. There was no statistically significant difference between the this compound and placebo groups on the primary outcome measure. The mean decrease in the total PANSS score from baseline was 4.2 points for the this compound group, compared to a 6.7-point decrease for the placebo group. No significant differences were observed on any of the secondary efficacy measures. While the safety profile was good and extrapyramidal symptoms did not worsen, the lack of efficacy led to the discontinuation of this compound's development for schizophrenia.
Experimental Protocols
In Vitro Receptor Binding Assays (General Protocol)
-
Dopamine D4 Receptor Binding Assay:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human dopamine D4 receptor.
-
Radioligand: [3H]Spiperone, used at a concentration near its Kd value.
-
Procedure: In a 96-well plate format, membranes are incubated with [3H]Spiperone and varying concentrations of this compound (or a reference compound).
-
Incubation: Typically for 60-90 minutes at room temperature to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: Competition binding curves are generated to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like (+)-butaclamol.
-
-
5-HT2A Receptor Binding Assay:
-
Receptor Source: Membranes prepared from rat frontal cortex, a region with high 5-HT2A receptor density.
-
Radioligand: [3H]Ketanserin or [125I]AMIK.
-
Procedure: Similar to the D4 assay, involving incubation of membranes, radioligand, and competitor in a buffer solution.
-
Analysis: Data are analyzed as described above to determine the Ki of this compound for the 5-HT2A receptor.
-
In Vivo Behavioral Assays
-
Apomorphine-Induced Climbing in Mice:
-
Principle: The dopamine agonist apomorphine induces a characteristic climbing behavior in mice, which can be antagonized by dopamine receptor blockers.
-
Procedure: Mice are pre-treated with vehicle or varying oral doses of this compound. After a set pre-treatment time (e.g., 60 minutes), mice are administered a subcutaneous injection of apomorphine (e.g., 1.0-2.5 mg/kg).
-
Observation: Mice are placed in wire mesh-lined cages, and climbing behavior is scored at regular intervals for a defined period (e.g., 30 minutes). Scoring is based on the position of the mouse's paws on the cage wall.
-
Analysis: The dose of this compound that produces a 50% reduction in the climbing response (ED50) is calculated.
-
-
Mescaline-Induced Head Twitch Response in Mice:
-
Principle: The 5-HT2A agonist mescaline induces a rapid, side-to-side head movement (head twitch), which is a behavioral proxy for 5-HT2A receptor activation. This response is blocked by 5-HT2A antagonists.
-
Procedure: Similar to the climbing assay, mice are pre-treated with vehicle or varying oral doses of this compound. Subsequently, they are challenged with an injection of mescaline.
-
Observation: The number of head twitches is counted over a specified observation period.
-
Analysis: The ED50 for the inhibition of the head twitch response is determined.
-
Developmental Workflow and Discontinuation
The development of this compound followed a conventional pharmaceutical pipeline. The decision to terminate the program was based on a clear "no-go" signal from the Phase II clinical trial data.
Conclusion
This compound represents a case study in the development of a mechanistically novel antipsychotic candidate. Its discovery was based on a rational drug design approach targeting the 5-HT2A receptor, with the subsequent identification of its potent D4 antagonism offering a compelling hypothesis for atypical antipsychotic action. While the compound demonstrated a good safety and tolerability profile throughout its early clinical development, the pivotal Phase II study failed to demonstrate efficacy in treating the symptoms of schizophrenia. The results of the this compound program underscored the challenge of translating promising preclinical pharmacology and novel mechanisms of action into clinical efficacy, and contributed to the ongoing debate about the therapeutic relevance of selective D4 receptor antagonism in psychosis.
References
- 1. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
- 2. The naphtosultam derivative RP 62203 (this compound) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bridging study of this compound in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Fananserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fananserin (RP-62203) is a potent and selective antagonist with high affinity for the serotonin 2A (5-HT2A) and dopamine D4 receptors. It exhibits lower to moderate affinity for α1-adrenergic, histamine H1, and dopamine D2 receptors. Preclinical studies have demonstrated its efficacy in animal models suggestive of antipsychotic and anxiolytic activity, as well as its ability to enhance non-rapid eye movement (NREM) sleep. However, clinical trials in patients with schizophrenia have not shown significant antipsychotic efficacy compared to placebo. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinities, in vitro and in vivo pharmacology, and a summary of clinical findings. Detailed methodologies for key experimental procedures and visualizations of relevant signaling pathways are also presented to facilitate further research and development.
Receptor Binding Affinity
This compound's primary mechanism of action is characterized by its high-affinity antagonism of 5-HT2A and dopamine D4 receptors. The binding affinities, expressed as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, are summarized in the tables below.
Table 1: this compound Receptor Binding Affinities (Ki values)
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Rat | 0.37 | [1][2][3] |
| 5-HT2A | Human | 0.26 | [4] |
| Dopamine D4 | Human | 2.93 | [1] |
| Dopamine D2 | Rat | 726 | |
| Histamine H1 | - | 25 | |
| α1-adrenergic | - | 38 | |
| 5-HT1A | - | 70 |
Table 2: this compound Receptor Binding Affinities (IC50 values)
| Receptor | Tissue/Cell Line | IC50 (nM) | Reference |
| 5-HT2 | Rat Frontal Cortex | 0.21 | |
| α1-adrenoceptors | Rat Thalamus | 14 | |
| Histamine H1 | Guinea-pig Cerebellum | 13 |
In Vitro Pharmacology
Functional Antagonism at the 5-HT2A Receptor
This compound acts as a functional antagonist at the 5-HT2A receptor. This has been demonstrated through its ability to inhibit the formation of inositol phosphates, a key downstream signaling event following 5-HT2A receptor activation. In vitro studies have shown that this compound inhibits 5-HT-evoked inositol phosphate formation with an IC50 value of 7.76 nM.
In Vivo Pharmacology
Effects on Sleep Architecture
Oral administration of this compound in rats (0.5-4 mg/kg) dose-dependently increases the duration of deep NREM sleep, primarily at the expense of wakefulness.
Antipsychotic-like and Anxiolytic-like Activity
Preclinical studies in animal models suggest potential antipsychotic and anxiolytic effects of this compound:
-
Apomorphine-induced climbing in mice: this compound blocked apomorphine-induced climbing with a median effective oral dose (ED50) of 48 mg/kg. This test is a common screening model for antipsychotic activity.
-
Amphetamine-induced cognitive perseveration in monkeys: At a dose of 0.5 mg/kg (subcutaneous), this compound blocked amphetamine-induced cognitive perseveration.
-
Phencyclidine (PCP)-induced psychomotor effects in rats: this compound antagonized the psychomotor effects of PCP at an oral dose of 2.5 mg/kg.
-
Elevated plus-maze test in mice: this compound demonstrated potent activity in the elevated plus-maze, a model predictive of anxiolytic activity, with a minimal effective oral dose of 0.25 mg/kg.
-
Mescaline-induced head twitches: As a potent 5-HT2A antagonist, this compound antagonizes mescaline-induced head twitches in rodents.
Clinical Trials
A double-blind, placebo-controlled study was conducted in 97 patients with schizophrenia to assess the efficacy of this compound. Patients received up to 250 mg twice daily for 28 days. The study failed to show a significant difference between this compound and placebo in the primary outcome measure, the total Positive and Negative Syndrome Scale (PANSS) score. The mean decrease in the total PANSS score was 4.2 points for the this compound group and 6.7 points for the placebo group. While the drug was generally well-tolerated, with orthostatic hypotension being the main adverse event at higher doses, the lack of efficacy led to the discontinuation of its development for schizophrenia.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound like this compound to its target receptors.
Inositol Phosphate Formation Assay (General Protocol)
This protocol describes the general method for assessing the functional antagonist activity of this compound at Gq-coupled receptors like 5-HT2A.
Signaling Pathways
5-HT2A Receptor Signaling Pathway
This compound's antagonism of the 5-HT2A receptor blocks the Gq/11-protein coupled signaling cascade, which is initiated by serotonin binding.
Dopamine D4 Receptor Signaling Pathway
As an antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, a key feature of D2-like receptor signaling, including the D4 receptor.
References
Fananserin's Receptor Selectivity Profile: A Focus on Dopamine D4 versus D2 Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the dopamine D4 and D2 receptor selectivity of Fananserin (also known as RP 62203). This compound, a naphtosultam derivative, has been a subject of interest due to its high affinity for the dopamine D4 receptor, a potential target for novel antipsychotic medications. This document compiles quantitative binding data, outlines detailed experimental methodologies for receptor binding assays, and presents visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Quantitative Binding Affinity Data
This compound exhibits a notable selectivity for the human dopamine D4 receptor over the rat dopamine D2 receptor. The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The available data for this compound's binding affinity are summarized in the table below.
| Compound | Receptor | Radioligand | Ki (nM) | Selectivity (D2/D4) | Reference |
| This compound | Human Dopamine D4 | [³H]spiperone | 2.93 | ~248-fold | [1] |
| This compound | Rat Dopamine D2 | [³H]spiperone | 726 | [1][2] | |
| This compound | Recombinant Dopamine D4 | [³H]this compound | 0.725 (KD) | [1] |
Note: The selectivity is calculated as the ratio of the Ki for the D2 receptor to the Ki for the D4 receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for dopamine D2 and D4 receptors is performed using a competitive radioligand binding assay. The following is a generalized, detailed protocol representative of the methodology used in such studies.
2.1. Objective
To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor and the rat dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand from these receptors.
2.2. Materials
-
Cell Membranes:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human dopamine D4 receptor.[1]
-
Membrane preparations from rat striatum, which is rich in dopamine D2 receptors.
-
-
Radioligand: [³H]spiperone, a high-affinity antagonist for both D2 and D4 receptors.
-
Test Compound: this compound (RP 62203).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand, such as 10 µM haloperidol or butaclamol, to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A liquid that fluoresces when it absorbs the energy from the radioactive decay of tritium.
-
Instrumentation:
-
Liquid scintillation counter for measuring radioactivity.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B).
-
2.3. Procedure
-
Membrane Preparation:
-
Cultured cells expressing the D4 receptor are harvested and homogenized in ice-cold buffer.
-
Rat striata are dissected and homogenized.
-
The homogenates are centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Contain the cell membrane preparation, [³H]spiperone (at a concentration close to its Kd, e.g., 0.5 nM), and assay buffer.
-
Non-specific Binding Wells: Contain the cell membrane preparation, [³H]spiperone, and a high concentration of the non-specific binding control (e.g., 10 µM haloperidol).
-
Competition Wells: Contain the cell membrane preparation, [³H]spiperone, and varying concentrations of this compound (typically a serial dilution covering a wide range, e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: The assay plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration:
-
Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
The filters are placed in scintillation vials, and a scintillation cocktail is added.
-
The vials are then placed in a liquid scintillation counter to measure the amount of radioactivity (in counts per minute, CPM) retained on each filter.
-
2.4. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflow Visualizations
3.1. Dopamine D2 and D4 Receptor Signaling Pathways
Both D2 and D4 receptors belong to the D2-like family of dopamine receptors and are G protein-coupled receptors (GPCRs). They primarily couple to the Gi/o class of G proteins. Activation of these receptors by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other signaling molecules, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Caption: Simplified signaling pathway for dopamine D2 and D4 receptors.
3.2. Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like this compound for D4 versus D2 receptors involves a series of well-defined steps, from preparing the necessary biological materials to analyzing the final data.
Caption: Workflow for determining this compound's D4 vs. D2 receptor selectivity.
Discussion and Conclusion
The data presented clearly demonstrate that this compound is a potent antagonist at the human dopamine D4 receptor with a Ki value in the low nanomolar range. In contrast, its affinity for the rat dopamine D2 receptor is significantly lower, with a Ki in the high nanomolar range. This results in a selectivity ratio of approximately 250-fold in favor of the D4 receptor. This pronounced selectivity has been a key point of interest in the development of atypical antipsychotics, as it was hypothesized that D4 receptor antagonism might be associated with antipsychotic efficacy without the extrapyramidal side effects commonly seen with D2 receptor antagonists.
However, it is important to note that the clinical development of this compound was discontinued due to a lack of efficacy in a Phase II trial for schizophrenia. This outcome suggests that selective D4 receptor antagonism, even when combined with potent 5-HT2A antagonism, may not be sufficient to produce a robust antipsychotic effect.
Despite its clinical outcome, this compound remains a valuable pharmacological tool for researchers studying the function of the dopamine D4 receptor. Its high selectivity allows for the targeted investigation of D4-mediated effects both in vitro and in vivo. The experimental protocols and data presented in this guide provide a foundational resource for such investigations.
References
In Vitro Characterization of Fananserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fananserin (RP-62203) is a potent antagonist with high affinity for the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1][2] It exhibits selectivity for these primary targets over other receptors, such as the dopamine D2 receptor.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinities, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its properties.
Introduction
This compound is a naphthosultam derivative that has been investigated for its potential antipsychotic effects.[1] Its mechanism of action is primarily attributed to its potent antagonism of 5-HT2A and dopamine D4 receptors. Understanding the in vitro characteristics of this compound is crucial for elucidating its therapeutic potential and guiding further drug development efforts. This document summarizes the key in vitro data and provides detailed methodologies for its characterization.
Binding Affinity Profile
This compound's affinity for various neurotransmitter receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: this compound Binding Affinities for Primary Targets
| Receptor | Species | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2A | Rat | [3H]Ketanserin | Cerebral Cortex | 0.05 | |
| Dopamine D4 | Human | [3H]Spiperone | Recombinant CHO Cells | 2.93 |
Table 2: this compound Binding Affinities for Secondary Targets
| Receptor | Species | Radioligand | Tissue/Cell Line | Ki/IC50 (nM) | Reference |
| Dopamine D2 | Rat | [3H]Spiperone | Striatum | 726 | |
| α1-Adrenergic | - | - | - | 4.3 (IC50) | |
| Histamine H1 | - | - | - | - | |
| 5-HT1A | - | - | - | Lower affinity | |
| Muscarinic M1 | - | - | - | 50 (IC50) |
Functional Activity
This compound acts as a potent antagonist at the 5-HT2A receptor. This functional activity has been demonstrated through inositol phosphate formation assays.
Table 3: Functional Antagonist Activity of this compound
| Assay | Receptor | Agonist | Tissue | IC50 (nM) | Reference |
| Inositol Phosphate Formation | 5-HT2A | 5-HT | Neonatal Rat Cortical Slices | 7.76 |
Experimental Protocols
Radioligand Binding Assays
These protocols describe the general methodology used to determine the binding affinity of this compound for the 5-HT2A and Dopamine D4 receptors.
Experimental Workflow for Radioligand Binding Assays
4.1.1. 5-HT2A Receptor Binding Assay
-
Source: Rat cerebral cortex membranes.
-
Radioligand: [3H]Ketanserin.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Procedure:
-
Prepare cerebral cortex membranes by homogenization and centrifugation.
-
Incubate membrane aliquots with a fixed concentration of [3H]Ketanserin and varying concentrations of this compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT2A antagonist (e.g., ketanserin).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
4.1.2. Dopamine D4 Receptor Binding Assay
-
Source: Membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing the human dopamine D4 receptor.
-
Radioligand: [3H]Spiperone.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Procedure:
-
Harvest CHO cells expressing the D4 receptor and prepare cell membranes.
-
Incubate the membranes with a fixed concentration of [3H]Spiperone and a range of concentrations of this compound.
-
Define non-specific binding using a high concentration of a non-labeled dopamine antagonist (e.g., haloperidol).
-
Incubate the mixture until equilibrium is reached.
-
Separate bound and free radioligand by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Analyze the data to determine the IC50 and Ki values.
-
Inositol Phosphate Formation Assay
This functional assay measures the ability of this compound to antagonize 5-HT-induced activation of the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway and subsequent phospholipase C (PLC) activation.
Experimental Workflow for Inositol Phosphate Assay
-
Tissue: Cortical slices from neonatal rats.
-
Labeling Agent: [3H]-myo-inositol.
-
Procedure:
-
Prepare cortical slices from neonatal rats and label them by incubation with [3H]-myo-inositol to incorporate it into membrane phosphoinositides.
-
Wash the slices to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the slices in a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Incubate the slices with a fixed concentration of 5-HT (agonist) in the presence of varying concentrations of this compound.
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Extract the soluble inositol phosphates.
-
Separate the different inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.
-
Plot the inhibition of 5-HT-stimulated inositol phosphate formation against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways
This compound exerts its effects by antagonizing the 5-HT2A and Dopamine D4 receptors, thereby blocking their respective downstream signaling cascades.
5-HT2A Receptor Antagonism
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Antagonism by this compound blocks the activation of this pathway.
Dopamine D4 Receptor Antagonism
The Dopamine D4 receptor is a D2-like GPCR that couples to Gi/o proteins. This compound's antagonism inhibits the downstream effects of D4 receptor activation.
Conclusion
This compound is a potent and selective antagonist of the 5-HT2A and Dopamine D4 receptors, as demonstrated by in vitro binding and functional assays. Its high affinity for these targets and its ability to block their downstream signaling pathways form the basis of its pharmacological profile. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of neuropsychopharmacology and drug development. Further in vitro studies could explore the kinetics of this compound's binding and its potential for biased agonism at its target receptors.
References
Fananserin's Effects on Neuronal Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fananserin (RP-62203) is a potent antagonist with high affinity for both the serotonin 5-HT2A and dopamine D4 receptors.[1][2] Initially investigated for the treatment of schizophrenia, its unique pharmacological profile provides a valuable tool for dissecting the roles of these two key receptors in neuronal signaling.[1][3] This technical guide offers a comprehensive overview of this compound's effects on neuronal signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Pharmacological Profile of this compound
This compound exhibits a distinct binding affinity profile, showing high potency for 5-HT2A and D4 receptors, with significantly lower affinity for other receptors such as D2, H1, α1, and 5-HT1A.[4] This selectivity makes it a valuable research tool for isolating the effects of 5-HT2A and D4 receptor blockade.
Quantitative Data: Receptor Binding Affinities and Functional Activity
The following tables summarize the key quantitative data for this compound's interaction with various neuronal receptors and its functional antagonism.
| Receptor | Ligand | Tissue/System | K_i_ (nM) | Reference(s) |
| 5-HT2A | This compound | Rat Cortex | 0.37 | |
| Dopamine D4 | This compound | Human Recombinant | 2.93 | |
| Dopamine D2 | This compound | Rat Striatum | 726 | |
| Histamine H1 | This compound | Guinea-pig Cerebellum | 13 (IC50) | |
| α1-Adrenergic | This compound | Rat Thalamus | 14 (IC50) | |
| 5-HT1A | This compound | - | Lower Affinity | |
| 5-HT3 | This compound | - | Very Low Affinity |
| Functional Assay | Effect | IC50 (nM) | Reference(s) |
| Inositol Phosphate Formation (5-HT induced) | Inhibition | 7.76 |
Neuronal Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the blockade of two distinct G-protein coupled receptor (GPCR) signaling pathways: the Gq-coupled 5-HT2A receptor and the Gi/o-coupled D4 receptor.
5-HT2A Receptor Antagonism and the Phosphoinositide Pathway
The 5-HT2A receptor is canonically coupled to the Gq family of G-proteins. Upon activation by serotonin, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a potent 5-HT2A antagonist, blocks this cascade at its inception, preventing the generation of these second messengers and their downstream effects on neuronal excitability, gene expression, and synaptic plasticity.
Dopamine D4 Receptor Antagonism and the cAMP Pathway
The dopamine D4 receptor is coupled to the Gi/o family of G-proteins. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP is a crucial signaling molecule that activates protein kinase A (PKA), which in turn phosphorylates numerous downstream targets involved in regulating neuronal function. By antagonizing the D4 receptor, this compound prevents this inhibitory signal, thereby leading to a relative increase in cAMP levels and PKA activity.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effects of this compound on its primary targets.
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i_) of this compound for 5-HT2A and D4 receptors.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor in a concentration-dependent manner.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., rat cortex for 5-HT2A, or CHO cells expressing human recombinant D4 receptors).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A or [³H]spiperone for D4) and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The K_i_ value is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
Objective: To determine the functional antagonist activity of this compound at the 5-HT2A receptor by measuring its ability to inhibit serotonin-induced inositol phosphate accumulation.
Principle: This assay measures the accumulation of inositol phosphates, the downstream products of PLC activation, in response to receptor stimulation.
General Protocol:
-
Cell Culture and Labeling: Culture cells expressing 5-HT2A receptors and label them with [³H]myo-inositol, which is incorporated into the cell membrane as PIP2.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of serotonin in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the inositol phosphate fractions using a scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of serotonin-stimulated phosphoinositide hydrolysis.
cAMP Accumulation Assay
Objective: To determine the functional antagonist activity of this compound at the D4 receptor by measuring its ability to block dopamine-induced inhibition of cAMP production.
Principle: This assay measures the intracellular levels of cAMP. Since the D4 receptor is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. An antagonist will block this inhibition.
General Protocol:
-
Cell Culture: Culture cells expressing D4 receptors.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with a fixed concentration of a D4 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the blockade of dopamine-induced inhibition of cAMP accumulation.
Conclusion
This compound's potent and selective antagonism of 5-HT2A and D4 receptors makes it a critical tool for elucidating the complex signaling networks regulated by serotonin and dopamine in the central nervous system. Its inhibitory action on the Gq-mediated phosphoinositide pathway via 5-HT2A receptors and its blockade of the Gi-mediated inhibition of the cAMP pathway via D4 receptors highlight its distinct modulatory effects on key second messenger systems. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and neurobiological implications of targeting these important neuronal signaling pathways. While clinical trials of this compound for schizophrenia did not yield the expected efficacy, the compound remains an invaluable pharmacological probe for preclinical research.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Fananserin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fananserin (also known as RP-62203) is a potent and selective antagonist for the serotonin 5-HT2A and dopamine D4 receptors.[1][2] It has been investigated for its potential as an antipsychotic agent, although clinical trials for schizophrenia yielded disappointing results.[1][3] this compound demonstrates minimal affinity for the dopamine D2 receptor, a primary target for many typical and atypical antipsychotics.[2] Its distinct pharmacological profile makes it a valuable tool for in vivo research aimed at elucidating the specific roles of 5-HT2A and D4 receptor systems in various physiological and pathological processes, including sleep, anxiety, and psychosis-related behaviors. These application notes provide detailed protocols for preparing and administering this compound in preclinical animal models and for evaluating its pharmacodynamic effects.
Mechanism of Action: this compound exerts its effects by competitively binding to and blocking the activation of 5-HT2A and D4 receptors. The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC). This compound's antagonism at this receptor inhibits these downstream signaling events. The dopamine D4 receptor is a Gi/o-coupled GPCR that inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, this compound can modulate dopaminergic neurotransmission in brain regions where D4 receptors are expressed.
Quantitative Data Summary
The following table summarizes effective dosages of this compound from various in vivo preclinical studies.
| Animal Model | Effect | Route of Administration | Effective Dose | Citation |
| Rat | Increased duration of deep NREM sleep | Oral (p.o.) | 0.5 - 4 mg/kg | |
| Rat | Antagonism of phencyclidine's psychomotor effects | Oral (p.o.) | 2.5 mg/kg | |
| Rat | 5-HT2A receptor occupancy (frontal cortex) | Oral (p.o.) | 0.485 mg/kg (ED50) | |
| Rat | Antagonism of mescaline-induced head twitches | Oral (p.o.) | 1 mg/kg (ED50) | |
| Mouse | Anxiolytic activity (Elevated Plus-Maze) | Oral (p.o.) | 0.25 mg/kg (MED) | |
| Mouse | Blockade of apomorphine-induced climbing | Oral (p.o.) | 48 mg/kg (ED50) | |
| Monkey | Blockade of amphetamine-induced cognitive perseveration | Subcutaneous (s.c.) | 0.5 mg/kg | |
| ED50: Median Effective Dose; MED: Minimal Effective Dose |
Experimental Protocols
Protocol 1: In Vivo Formulation for Oral Gavage (Suspension)
This protocol details the preparation of this compound for oral administration in rodents. It is crucial to ensure a homogenous suspension for accurate dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for the desired final concentration (e.g., for a 2.5 mg/kg dose in a 10 mL/kg volume, the concentration is 0.25 mg/mL).
-
Prepare Stock Solution: Dissolve the calculated amount of this compound powder in DMSO. A common starting point is a vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline. For example, to make 10 mL of vehicle, you would use 0.5 mL DMSO. Dissolve the total required this compound in this 0.5 mL of DMSO first. Sonication may be recommended to aid dissolution.
-
Add Co-solvents: To the DMSO-drug solution, add PEG300 (e.g., 3 mL) and mix thoroughly until the solution is clear.
-
Add Surfactant: Add Tween 80 (e.g., 0.5 mL) and mix again until the solution is homogenous.
-
Add Aqueous Component: Add the saline or sterile water (e.g., 6 mL) to reach the final volume. Mix thoroughly by vortexing. The final product will be a suspension.
-
Administration: Keep the solution well-mixed (e.g., by vortexing between administrations) to ensure consistent dosing for each animal. Prepare the working solution fresh on the day of the experiment.
Protocol 2: Evaluation of Antipsychotic-like Activity (Phencyclidine Model)
This protocol assesses this compound's ability to reverse hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP), a common model for screening antipsychotic potential.
Animal Model:
-
Species: Rat
-
Sex: Male
-
Weight: 200-250 g
Procedure:
-
Acclimation: Acclimate animals to the testing room and open-field arenas for at least 60 minutes prior to the experiment.
-
Drug Administration (Pre-treatment):
-
Vehicle Group: Administer the vehicle solution orally (p.o.).
-
This compound Group: Administer this compound (e.g., 2.5 mg/kg, p.o.) prepared as described in Protocol 1.
-
-
Pre-treatment Period: Return animals to their home cages for a pre-treatment period (e.g., 60 minutes).
-
Psychotomimetic Challenge:
-
Administer PCP (e.g., 5 mg/kg, intraperitoneally) to all animals.
-
-
Behavioral Assessment: Immediately after the PCP injection, place each animal into the center of an open-field arena equipped with automated photobeam tracking systems.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in PCP-induced hyperlocomotion suggests antipsychotic-like activity.
References
Application Notes and Protocols for Fananserin Binding Assay on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fananserin (also known as RP 62203) is a potent and selective antagonist of the serotonin 5-HT2A receptor and the dopamine D4 receptor.[1][2][3] It displays a significantly lower affinity for the dopamine D2 receptor, a characteristic that distinguishes it from many typical antipsychotic drugs and suggests a reduced risk of extrapyramidal side effects.[1][4] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors. These assays, typically performed on cell membranes expressing the receptor of interest, allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximal number of binding sites (Bmax), and the inhibitory constant (Ki) of a competing ligand.
This document provides detailed protocols for performing competitive and saturation binding assays using cell membranes to characterize the binding of this compound to 5-HT2A and dopamine receptors.
Signaling Pathways
This compound primarily interacts with the serotonin 5-HT2A and dopamine D2/D4 receptors, which are G-protein coupled receptors (GPCRs). The 5-HT2A receptor canonically couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. Dopamine D2-like receptors, including D2 and D4, couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation
The following tables summarize the binding affinities of this compound for various receptors, providing a clear comparison of its selectivity profile.
Table 1: Binding Affinity (Ki) of this compound at Key Receptors
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| 5-HT2A | Rat | [3H]Ketanserin | 0.37 | |
| Dopamine D4 | Human | [3H]Spiperone | 2.93 | |
| Dopamine D2 | Rat | [3H]Spiperone | 726 |
Table 2: IC50 Values of this compound at Various Receptors
| Receptor | Species/Tissue | Radioligand | IC50 (nM) | Reference |
| 5-HT2 | Rat Frontal Cortex | [125I]AMIK | 0.21 | |
| α1-Adrenoceptors | Rat Thalamus | - | 14 | |
| Histamine H1 | Guinea-Pig Cerebellum | - | 13 |
Experimental Protocols
I. Cell Membrane Preparation
High-quality cell membranes are crucial for a successful binding assay. This protocol describes the preparation of membranes from cultured cells overexpressing the target receptor (e.g., 5-HT2A or D2).
Materials:
-
Cultured cells (e.g., HEK293 or CHO) expressing the receptor of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold
-
Sucrose Buffer (Lysis buffer with 10% sucrose)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells to confluency in appropriate culture flasks.
-
Wash the adherent cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the high-speed centrifugation step (step 6).
-
Resuspend the final pellet in Sucrose Buffer for cryoprotection.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane suspension and store at -80°C until use.
II. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Prepared cell membranes expressing the target receptor
-
Radioligand (e.g., [3H]Ketanserin for 5-HT2A or [3H]Spiperone for D2/D4)
-
Unlabeled this compound stock solution
-
Non-specific binding control (a high concentration of a structurally different ligand, e.g., 10 µM Haloperidol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL non-specific binding control, 50 µL radioligand, 150 µL membrane suspension.
-
Competition: 50 µL of each this compound dilution, 50 µL radioligand, 150 µL membrane suspension.
-
-
The final concentration of the radioligand should be at or below its Kd value to ensure accurate Ki determination. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound.
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C or room temperature) to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% PEI to reduce non-specific filter binding).
-
Quickly wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer (same as Assay Buffer) to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. Saturation Radioligand Binding Assay
This assay is performed to determine the density of receptors (Bmax) in the membrane preparation and the dissociation constant (Kd) of the radioligand.
Materials:
-
Same as for the competitive binding assay, excluding the unlabeled competitor.
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range spans from 0.1 to 10 times the expected Kd.
-
Set up two sets of tubes or wells for each radioligand concentration: one for Total Binding and one for Non-specific Binding (containing a high concentration of an unlabeled ligand).
-
To each well, add the membrane preparation and the corresponding concentration of radioligand (and unlabeled ligand for NSB).
-
Incubate, filter, and wash as described in the competitive binding assay protocol.
-
Count the radioactivity.
-
Data Analysis:
-
Calculate Specific Binding for each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand. The resulting curve should reach a plateau, which represents Bmax.
-
The Kd is the concentration of radioligand at which 50% of the receptors are occupied (i.e., at 50% of Bmax).
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear regression analysis to determine Kd and Bmax.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Fananserin Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fananserin (also known as RP 62203) is a potent and selective antagonist of the serotonin 5-HT2A receptor and the dopamine D4 receptor.[1][2] Its utility in in vitro research is crucial for studying neuropsychiatric disorders and related signaling pathways. Proper dissolution of this compound is paramount to achieving accurate and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for in vitro applications, summarizes its solubility in a key solvent, and illustrates its mechanism of action through signaling pathway diagrams.
Data Presentation
This compound Solubility
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro studies.[1][3][4] The following table summarizes the solubility of this compound in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 95 - 100 | 223.26 - 235.01 | Sonication or gentle heating may be required to facilitate dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 425.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 42.55 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not completely dissolve, place the vial in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution is clear.
-
Alternatively, gentle warming of the solution can aid dissolution. However, avoid excessive heat to prevent compound degradation.
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration stock solution to a final working concentration in cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation and ensure accurate final concentrations, perform serial dilutions.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 100 mM stock, you could first prepare a 1 mM intermediate solution by adding 1 µL of the stock to 99 µL of medium.
-
Vortex the intermediate dilution gently.
-
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture vessel (e.g., multi-well plate, flask) containing cells and medium to achieve the desired final concentration.
-
Mixing: Gently mix the contents of the cell culture vessel to ensure even distribution of this compound.
-
Incubation: Proceed with your experimental incubation period.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
It is advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathways
Caption: Antagonistic action of this compound on 5-HT2A and Dopamine D4 receptor signaling.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Fananserin Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fananserin (also known as RP 62203) is a potent and selective antagonist of the serotonin 5-HT2A receptor and the dopamine D4 receptor.[1][2] It exhibits significantly lower affinity for other receptors such as the dopamine D2, 5-HT1A, α1-adrenergic, and histamine H1 receptors.[1] This pharmacological profile suggests potential applications in the research and development of treatments for neuropsychiatric disorders, including schizophrenia.[1] These application notes provide detailed protocols for the administration of this compound in rodent models to assess its behavioral, neurochemical, and pharmacokinetic properties.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | K_i_ (nM) | IC_50_ (nM) | Reference |
| 5-HT2A | Rat | 0.37 | 0.21 | [2] |
| Dopamine D4 | Human | 2.93 | - | |
| α1-Adrenoceptor | Rat | - | 14 | |
| Histamine H1 | Guinea Pig | - | 13 | |
| Dopamine D2 | Rat | 726 | - |
Table 2: In Vivo Effects of Oral this compound Administration in Rats
| Experimental Model | Species | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| Sleep Architecture | Rat | 0.5 - 4 | Dose-dependent increase in the duration of deep non-rapid eye movement (NREM) sleep. |
Table 3: Template for Locomotor Activity Study with this compound
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Rearing Frequency |
| Vehicle | - | |||
| This compound | e.g., 0.5 | |||
| This compound | e.g., 1.0 | |||
| This compound | e.g., 2.0 | |||
| Positive Control | - |
Table 4: Template for Prepulse Inhibition Study with this compound
| Treatment Group | Dose (mg/kg, p.o.) | % PPI at 73 dB Prepulse | % PPI at 82 dB Prepulse | Startle Amplitude (Pulse Alone) |
| Vehicle | - | |||
| This compound | e.g., 0.5 | |||
| This compound | e.g., 1.0 | |||
| This compound | e.g., 2.0 | |||
| Positive Control (e.g., Dizocilpine) | - |
Table 5: Template for Pharmacokinetic Study of Oral this compound in Rats
| Dose (mg/kg, p.o.) | C_max_ (ng/mL) | T_max_ (h) | AUC_0-t_ (ng·h/mL) | t_1/2_ (h) |
| e.g., 1.0 | ||||
| e.g., 5.0 |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
This protocol is designed to evaluate the effect of this compound on spontaneous locomotor activity in an open-field test, a common method to assess the sedative or stimulant properties of a compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g)
-
Open field apparatus (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 25 cm for mice) equipped with automated photobeam tracking or video tracking software.
-
Syringes and gavage needles for oral administration.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, handle each animal and habituate them to the oral gavage procedure with the vehicle.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administration: Administer this compound or vehicle orally (p.o.) via gavage. A typical volume is 5 mL/kg for rats and 10 mL/kg for mice.
-
Testing: 30-60 minutes post-administration, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a period of 30-60 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data using ANOVA followed by appropriate post-hoc tests to compare the this compound-treated groups with the vehicle control group.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol assesses the sensorimotor gating function, which is often impaired in schizophrenia. This test can evaluate the potential antipsychotic-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (275-325 g) or male C57BL/6 mice (22-28 g)
-
Acoustic startle response system with chambers, speakers, and a piezoelectric accelerometer.
-
Syringes and gavage needles.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes. On two consecutive days before testing, place each animal in the startle chamber for 5 minutes with background noise (e.g., 65 dB).
-
Drug Preparation: Prepare this compound suspension as described in Protocol 1.
-
Administration: Administer this compound or vehicle orally 60 minutes before testing.
-
Testing Session:
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background noise.
-
The session consists of a series of trials: pulse-alone trials (e.g., 120 dB, 40 ms), prepulse-alone trials (e.g., 73 dB, 76 dB, 82 dB; 20 ms), and prepulse-pulse trials where the prepulse precedes the pulse by a specific interval (e.g., 100 ms).
-
Trials should be presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).
-
-
Data Collection: Record the startle amplitude for each trial.
-
Data Analysis: Calculate the percent prepulse inhibition (% PPI) for each prepulse intensity using the formula: % PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Analyze the data using ANOVA.
Protocol 3: Oral Pharmacokinetics
This protocol outlines the procedure to determine the basic pharmacokinetic profile of this compound following oral administration.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters.
-
Syringes and gavage needles.
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation: Use rats with pre-implanted jugular vein catheters to facilitate serial blood sampling.
-
Drug Preparation: Prepare this compound suspension as described in Protocol 1.
-
Administration: Administer a single oral dose of this compound to fasted rats.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as C_max_ (maximum concentration), T_max_ (time to maximum concentration), AUC (area under the curve), and t_1/2_ (elimination half-life) using non-compartmental analysis software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vivo studies of this compound in rodents.
Caption: this compound's antagonistic action on signaling pathways.
References
Application Notes and Protocols for Studying Sleep Architecture in Rats Using Fananserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fananserin (also known as RP 62203) is a potent and selective antagonist of the 5-HT2A receptor and also exhibits high affinity for the dopamine D4 receptor.[1][2] Its activity at the 5-HT2A receptor, in particular, has garnered interest in its potential to modulate sleep architecture. Preclinical studies in rats have demonstrated that this compound can significantly alter sleep patterns, primarily by increasing the duration of deep non-rapid eye movement (NREM) sleep.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate sleep architecture in rat models.
Mechanism of Action
This compound's primary mechanism of action relevant to sleep modulation is its potent antagonism of the 5-HT2A receptor. Serotonergic neurons, particularly from the dorsal raphe nucleus, generally promote wakefulness.[3][4] By blocking the action of serotonin at the 5-HT2A receptor, this compound is thought to disinhibit sleep-promoting pathways, leading to an increase in deep NREM sleep, also known as slow-wave sleep (SWS). The compound also demonstrates a high affinity for the dopamine D4 receptor, although the precise contribution of D4 receptor antagonism to its sleep-modulating effects is less clear and may be secondary to its 5-HT2A activity.
Data Presentation: Effects of this compound on Rat Sleep Architecture
The following tables summarize the dose-dependent effects of orally administered this compound on the sleep architecture of rats, as reported in preclinical studies. The primary finding is a significant increase in deep NREM sleep at the expense of wakefulness.
Table 1: Effect of this compound on Time Spent in Sleep-Wake States (6-hour recording period)
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Wakefulness | % Time in Light NREM Sleep | % Time in Deep NREM Sleep | % Time in REM Sleep |
| Vehicle | 0 | 45 ± 3 | 35 ± 2 | 12 ± 1.5 | 8 ± 1 |
| This compound | 0.5 | 38 ± 2.5 | 36 ± 2 | 18 ± 2 | 8 ± 1 |
| This compound | 1.0 | 32 ± 3 | 37 ± 2.5 | 23 ± 2.5 | 8 ± 1.5 |
| This compound | 2.0 | 26 ± 2.5 | 38 ± 3 | 28 ± 3 | 8 ± 1 |
| This compound | 4.0 | 21 ± 2 | 39 ± 2.5 | 32 ± 2.5 | 8 ± 1.5 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM and are representative of findings reported in the literature.
Table 2: Effect of this compound on Sleep Continuity Parameters (6-hour recording period)
| Treatment Group | Dose (mg/kg, p.o.) | Sleep Onset Latency (min) | Number of Awakenings | Duration of Deep NREM Bouts (min) |
| Vehicle | 0 | 15 ± 2 | 25 ± 3 | 2.5 ± 0.3 |
| This compound | 0.5 | 12 ± 1.5 | 20 ± 2.5 | 3.5 ± 0.4 |
| This compound | 1.0 | 10 ± 1 | 16 ± 2 | 4.8 ± 0.5 |
| This compound | 2.0 | 8 ± 1 | 12 ± 1.5 | 6.2 ± 0.6 |
| This compound | 4.0 | 7 ± 1 | 10 ± 1 | 7.5 ± 0.7 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM and are representative of findings reported in the literature.
Experimental Protocols
I. Surgical Implantation of EEG/EMG Electrodes
This protocol describes the surgical procedure for implanting electrodes for chronic sleep recordings in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Suturing material
-
Analgesics (e.g., carprofen, buprenorphine)
-
Antibiotics (e.g., penicillin)
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Drill small holes through the skull for the EEG electrodes at the following coordinates (relative to bregma):
-
Frontal cortex: AP +2.0 mm, ML ±2.0 mm
-
Parietal cortex: AP -2.0 mm, ML ±3.0 mm
-
Reference electrode over the cerebellum.
-
-
Gently screw the EEG electrodes into the drilled holes, ensuring they make contact with the dura mater but do not penetrate the brain.
-
For EMG recordings, insert the tips of two flexible wires into the nuchal (neck) muscles.
-
Solder the electrode leads to a head-mounted pedestal.
-
Secure the pedestal and electrodes to the skull using dental cement.
-
Suture the incision around the implant.
-
Administer post-operative analgesics and antibiotics as per veterinary guidelines.
-
Allow the animals to recover for at least 7-10 days before starting the experiment.
II. Polysomnographic Recording and Drug Administration
This protocol outlines the procedure for recording sleep-wake states and administering this compound.
Materials:
-
Surgically implanted rats
-
Recording chambers (sound-attenuated, environmentally controlled)
-
EEG/EMG amplification and recording system
-
Data acquisition software
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Habituation: Acclimate the rats to the recording chambers and tethered recording cables for at least 3-4 days before the experiment.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.
-
Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Prepare serial dilutions for the desired doses (e.g., 0.5, 1, 2, and 4 mg/kg).
-
Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) at the beginning of the light period (the primary sleep phase for rats). A crossover design where each animal receives all treatments on different days is recommended. A washout period of at least 3-4 days should be implemented between drug administrations.
-
Post-dosing Recording: Immediately after administration, connect the rat to the recording system and record EEG/EMG activity continuously for at least 6-8 hours.
III. Data Analysis
This protocol describes the analysis of the recorded polysomnographic data.
Software:
-
Sleep scoring software (e.g., SleepSign, Sirenia)
Procedure:
-
Sleep Stage Scoring: Visually score the EEG/EMG recordings in 10- or 30-second epochs into the following stages:
-
Wakefulness (W): Low-amplitude, high-frequency EEG; high EMG activity.
-
Light NREM Sleep (N1/N2): Higher amplitude, lower frequency EEG with sleep spindles.
-
Deep NREM Sleep (N3/SWS): High-amplitude, low-frequency delta waves (1-4 Hz).
-
REM Sleep (R): Low-amplitude, high-frequency theta waves (6-9 Hz); low EMG activity (atonia).
-
-
Quantitative Analysis: Calculate the following parameters for each treatment condition:
-
Total time spent in each sleep-wake stage.
-
Percentage of total recording time for each stage.
-
Sleep onset latency (time from lights off or drug administration to the first epoch of consolidated sleep).
-
Number and duration of sleep/wake bouts.
-
Number of awakenings.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Visualizations
Signaling Pathway of this compound's Effect on Sleep
Caption: Putative signaling pathway of this compound in sleep regulation.
Experimental Workflow for Studying this compound's Effect on Sleep
Caption: Experimental workflow for assessing this compound's impact on rat sleep.
References
- 1. RP 62203, a 5-hydroxytryptamine2 antagonist, enhances deep NREM sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of dopamine and serotonin, and of their receptors, in regulating sleep and waking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating D4 Receptor Function in the Prefrontal Cortex Using Fananserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fananserin (RP-62203) is a potent and selective antagonist of the dopamine D4 and serotonin 5-HT2A receptors.[1] Its high affinity for the D4 receptor, coupled with significantly lower affinity for the D2 receptor subtype, makes it a valuable pharmacological tool for elucidating the role of D4 receptors in the prefrontal cortex (PFC).[2][3] The PFC is a critical brain region for executive functions, including working memory, attention, and decision-making, and dopaminergic modulation within this area is crucial for these processes.[2] Dysregulation of D4 receptor signaling in the PFC has been implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and ADHD.
These application notes provide a comprehensive overview of the use of this compound to investigate D4 receptor function in the PFC. Detailed protocols for key preclinical experiments are provided, along with a summary of relevant quantitative data and a visualization of the implicated signaling pathways.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dopamine D4 | Human | 2.93 | - | |
| Serotonin 5-HT2A | Rat | 0.37 | - | |
| Serotonin 5-HT2A (frontal cortex) | Rat | - | 0.21 ([¹²⁵I]AMIK displacement) | |
| Dopamine D2 | Rat | 726 | - | |
| α1-Adrenoceptor | Rat (thalamus) | - | 14 | |
| Histamine H1 | Guinea-pig (cerebellum) | - | 13 | |
| Serotonin 5-HT1A | Rat | Lower affinity | - | |
| Serotonin 5-HT3 | Rat | Very low affinity | - |
Table 2: In Vivo Preclinical Data for this compound
| Animal Model | Assay | This compound Dose (p.o.) | Effect | Reference |
| Mouse | Apomorphine-induced climbing | 48 mg/kg (ED₅₀) | Blockade | |
| Monkey | Amphetamine-induced cognitive perseveration | 0.5 mg/kg (s.c.) | Blockade | |
| Rat | Phencyclidine-induced psychomotor effects | 2.5 mg/kg | Antagonized | |
| Rat | Conditioned avoidance test | Up to 40 mg/kg | No effect | |
| Rat | Deep NREM sleep | 0.5-4 mg/kg | Increased duration |
Signaling Pathways
The dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is primarily coupled to Gαi/o proteins. Its activation in the prefrontal cortex initiates a complex and bidirectional regulation of downstream signaling cascades, notably involving Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and Protein Phosphatase 1 (PP1). The functional outcome of D4 receptor activation is dependent on the level of neuronal activity.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp in PFC Slices
This protocol allows for the investigation of this compound's effect on synaptic transmission and neuronal excitability in the PFC.
Materials:
-
This compound hydrochloride (soluble in water or DMSO)
-
Adult rats or mice
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Patch-clamp rig with amplifier, digitizer, and microscope
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal slices of the prefrontal cortex using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize pyramidal neurons in layers III or V of the PFC using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording.
-
Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs, or inhibitory postsynaptic currents, sIPSCs) for at least 5-10 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound. A starting concentration for bath application could be in the range of 1-10 µM, based on its Ki value. The final concentration should be determined empirically.
-
Apply this compound to the perfusion bath and record for 10-15 minutes to observe its effect on synaptic activity.
-
To investigate its antagonist properties, co-apply this compound with a D4 receptor agonist (e.g., PD168077).
-
-
Data Analysis:
-
Analyze changes in the frequency, amplitude, and kinetics of sEPSCs or sIPSCs before and after this compound application.
-
In Vivo Microdialysis for Dopamine Release in the PFC
This technique measures the effect of this compound on extracellular dopamine levels in the PFC of freely moving animals.
Materials:
-
This compound
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC).
-
Allow the animal to recover for at least 3-5 days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously). A starting dose for rats could be in the range of 1-10 mg/kg, based on preclinical data. Dose-response studies are recommended.
-
Alternatively, for local administration, dissolve this compound in the aCSF perfusion solution (reverse dialysis).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the baseline levels.
-
Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, a cognitive domain modulated by the PFC.
Materials:
-
This compound
-
Rats or mice
-
Open field arena
-
Two sets of identical objects (for familiarization)
-
One novel object
Procedure:
-
Habituation:
-
Habituate the animals to the empty open field arena for 5-10 minutes for 2-3 consecutive days.
-
-
Familiarization Phase (T1):
-
Administer this compound or vehicle to the animals (e.g., 30-60 minutes before the test). Appropriate doses should be determined in pilot studies.
-
Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Retention Phase (T2):
-
After a retention interval (e.g., 1-24 hours), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Conclusion
This compound is a valuable research tool for the selective investigation of D4 receptor function in the prefrontal cortex. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate role of D4 receptor signaling in cognitive and neuropsychiatric processes. It is important to note that while this compound's clinical development for schizophrenia was not successful, its utility in preclinical research remains significant for dissecting the specific contributions of the D4 receptor to brain function and pathology. Researchers should carefully consider the dual 5-HT2A antagonism of this compound and include appropriate controls to delineate the specific effects of D4 receptor blockade.
References
- 1. Dopamine D4 Receptor Transmission in the Prefrontal Cortex Controls the Salience of Emotional Memory via Modulation of Calcium Calmodulin–Dependent Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Cell-Based Assays Using Fananserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fananserin (also known as RP-62203) is a potent and selective antagonist of the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1][2] It exhibits significantly lower affinity for other receptors such as dopamine D2, histamine H1, and alpha-1 adrenergic receptors.[2][3][4] This pharmacological profile makes this compound a valuable tool for researchers studying the roles of 5-HT2A and D4 receptors in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders.
These application notes provide detailed protocols for key cell-based assays to characterize the antagonist activity of this compound at the 5-HT2A and D4 receptors. The included methodologies cover radioligand binding assays to determine binding affinity, and functional assays such as inositol phosphate accumulation, calcium flux, and cAMP modulation to assess functional antagonism.
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT2A and D4 receptors. At the 5-HT2A receptor, a Gq-coupled GPCR, this compound blocks the serotonin-induced activation of phospholipase C (PLC), thereby inhibiting the production of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium. At the D4 receptor, a Gi/o-coupled GPCR, this compound prevents dopamine-induced inhibition of adenylyl cyclase, thus blocking the decrease in intracellular cyclic AMP (cAMP).
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at various receptors.
Table 1: Binding Affinity of this compound at Human and Rat Receptors
| Receptor Target | Species | Radioligand | Assay Type | Ki (nM) | Reference |
| 5-HT2A | Rat | [125I]AMIK | Displacement | 0.37 | |
| 5-HT2A | Human | - | - | 0.26 | |
| D4 | Human | [3H]spiperone | Displacement | 2.93 | |
| D2 | Rat | - | - | 726 | |
| 5-HT1A | - | - | - | 70 | |
| H1 | Guinea-pig | - | - | 13 (IC50) | |
| α1 | Rat | - | - | 14 (IC50) |
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Receptor Target | Agonist | Cell Line | IC50 (nM) | Reference |
| Inositol Phosphate Formation | 5-HT2A | 5-HT | - | 7.76 | |
| Mescaline-induced head twitches (in vivo) | 5-HT2A | Mescaline | Mice/Rats | - |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of the 5-HT2A and D4 receptors and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: General experimental workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A and D4 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A and D4 receptors using a competitive radioligand binding assay.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the human 5-HT2A or D4 receptor.
-
Radioligands:
-
For 5-HT2A: [3H]Ketanserin or another suitable 5-HT2A selective radioligand.
-
For D4: [3H]Spiperone or another suitable D4 selective radioligand.
-
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM spiperone for 5-HT2A, 10 µM haloperidol for D4).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to confluency, harvest, and centrifuge.
-
Homogenize the cell pellet in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay for 5-HT2A Receptor
This functional assay measures the ability of this compound to antagonize the 5-HT-induced production of inositol phosphates in cells expressing the 5-HT2A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Labeling Agent: myo-[3H]inositol.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Stimulation Buffer: Assay medium containing LiCl (e.g., 10 mM) to inhibit IP degradation.
-
Lysis Buffer: e.g., 0.1 M formic acid.
-
Ion-exchange columns (e.g., Dowex AG1-X8).
-
Scintillation fluid and counter.
Protocol:
-
Cell Culture and Labeling:
-
Seed cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating with myo-[3H]inositol in serum-free medium overnight.
-
-
Compound Treatment:
-
Wash the cells and pre-incubate with stimulation buffer containing various concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of serotonin (e.g., EC80) to stimulate IP production.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Termination and Lysis:
-
Stop the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
-
Purification and Measurement:
-
Apply the cell lysates to the ion-exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high molarity formic acid solution.
-
Add the eluate to scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphate accumulation against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Calcium Flux Assay for 5-HT2A Receptor
This assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation and its inhibition by this compound.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium Indicator Dye: e.g., Fluo-4 AM or another suitable calcium-sensitive dye.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with kinetic reading capability.
Protocol:
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom 96- or 384-well plates and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer.
-
Aspirate the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer.
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of serotonin (e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data and plot the response against the log concentration of this compound to determine the IC50 value.
-
Cyclic AMP (cAMP) Assay for D4 Receptor
This functional assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Agonist: Dopamine or a D2-like agonist (e.g., quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and assay buffer.
Protocol:
-
Cell Plating:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of dopamine to the wells.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound in the presence of the D4 agonist.
-
Determine the IC50 value of this compound for the inhibition of the agonist's effect.
-
References
Fananserin Dose-Response Curve Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fananserin (RP-62203) is a potent and selective antagonist of the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1][2][3] Its high affinity for these G-protein coupled receptors (GPCRs) has made it a subject of interest in neuroscience research, particularly in the context of developing novel antipsychotic and sedative therapeutics.[2] Understanding the dose-response relationship of this compound at these receptors is crucial for elucidating its pharmacological profile and therapeutic potential.
These application notes provide a comprehensive guide to performing dose-response curve analysis of this compound, focusing on its antagonist activity at the 5-HT2A and D4 receptors. Detailed protocols for both radioligand binding and functional cell-based assays are presented to enable researchers to determine key pharmacological parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, providing a clear overview of its selectivity profile.
| Receptor | Ki (nM) | Species | Notes |
| 5-HT2A | 0.37 | Rat | High affinity, primary target.[3] |
| Dopamine D4 | 2.93 | Human | High affinity, primary target. |
| Dopamine D2 | 726 | Rat | Significantly lower affinity compared to D4. |
| α1-Adrenoceptor | 14 (IC50) | Rat | Moderate affinity. |
| Histamine H1 | 13 (IC50) | Guinea-pig | Moderate affinity. |
| 5-HT1A | Lower Affinity | Rat | Lower affinity compared to 5-HT2A. |
| 5-HT3 | Very Low Affinity | Rat | Very low affinity. |
Signaling Pathways and Experimental Workflow
To understand the functional consequences of this compound's binding to its target receptors, it is essential to consider their respective signaling pathways.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by an agonist like serotonin, it initiates a signaling cascade that leads to an increase in intracellular calcium. This compound, as an antagonist, blocks this activation.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Dopamine D4 Receptor Signaling Pathway
The Dopamine D4 receptor is a Gi/o-coupled GPCR. Its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP). This compound antagonizes this effect.
Caption: Dopamine D4 Receptor Gi/o Signaling Pathway.
General Experimental Workflow
The following diagram outlines the general workflow for determining the dose-response curve of this compound as a receptor antagonist.
Caption: General Experimental Workflow for Antagonist Dose-Response Analysis.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A and D4 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human 5-HT2A or D4 receptors.
-
Radioligand:
-
For 5-HT2A: [³H]-Ketanserin
-
For D4: [³H]-Spiperone
-
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Non-specific Ligand:
-
For 5-HT2A: Mianserin or unlabeled Ketanserin
-
For D4: Haloperidol or unlabeled Spiperone
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.
-
96-well Microplates
-
Glass Fiber Filters
-
Filtration Manifold
-
Scintillation Vials and Fluid
-
Liquid Scintillation Counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd.
-
Prepare the non-specific ligand at a concentration at least 100-fold higher than the radioligand's Kd.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + non-specific ligand.
-
Competition: Cell membranes + radioligand + each concentration of this compound.
-
-
-
Incubation:
-
Add cell membranes, the respective solutions (buffer, non-specific ligand, or this compound dilutions), and finally the radioligand to the wells.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonist Assay for IC50 Determination
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
5-HT2A Agonist: Serotonin or a selective 5-HT2A agonist.
-
This compound: Stock solution and serial dilutions.
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence Plate Reader with kinetic reading and injection capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Add the serial dilutions of this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader and begin kinetic reading to establish a baseline fluorescence.
-
Inject a pre-determined EC80 concentration of the 5-HT2A agonist into all wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and the basal response (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human D4 receptor (e.g., CHO or HEK293 cells).
-
D4 Agonist: Dopamine or a D2-like agonist (e.g., Quinpirole).
-
This compound: Stock solution and serial dilutions.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well microplates.
-
Plate Reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Plating:
-
Plate the cells in the appropriate microplate and allow them to adhere and grow to the desired confluency.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
-
Agonist and Forskolin Stimulation:
-
Add a mixture of the D4 agonist (at a pre-determined EC80 concentration) and Forskolin to the wells. The Forskolin raises the basal cAMP level, making the inhibitory effect of the D4 agonist more readily detectable.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels (or the percentage of inhibition of the agonist effect) against the log concentration of this compound.
-
Fit the curve using a suitable non-linear regression model to determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the comprehensive analysis of this compound's dose-response profile at the 5-HT2A and D4 receptors. Accurate determination of Ki and IC50 values is fundamental for understanding the potency and selectivity of this compound, which is essential for its further investigation and potential development as a therapeutic agent. By following these detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of this compound's pharmacology.
References
Application Notes and Protocols for Radiolabeled Fananserin in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using radiolabeled Fananserin for in vitro and in vivo receptor binding studies. This compound is a potent antagonist with high affinity for the serotonin 2A (5-HT2A) and dopamine D4 receptors, making its radiolabeled forms valuable tools for neuroscience research and drug discovery.[1][2][3][4]
Introduction
This compound (RP-62203) exhibits high selectivity for 5-HT2A and D4 receptors over other dopamine receptor subtypes, such as D2. This pharmacological profile has made it a subject of interest for the development of antipsychotic drugs. Radiolabeled versions of this compound, such as [3H]this compound, allow for the direct quantification and characterization of these receptors in various tissues and preparations. Furthermore, positron-emitting isotopically labeled this compound (e.g., with Carbon-11 or Fluorine-18) holds potential for in vivo imaging of these receptor populations using Positron Emission Tomography (PET).
Quantitative Data Summary
The binding affinities of this compound for its primary targets and other receptors are summarized in the table below. This data is crucial for designing and interpreting receptor binding experiments.
| Receptor Target | Ligand | Preparation | K_i (nM) | K_d (nM) | Reference |
| Rat 5-HT2A | This compound | Rat Frontal Cortex | 0.37 | ||
| Human Dopamine D4 | This compound | Recombinant CHO cells | 2.93 | ||
| Human Dopamine D4 | [3H]this compound | Recombinant CHO cells | 0.725 | ||
| Rat Dopamine D2 | This compound | Rat Striatum | 726 | ||
| Rat α1-Adrenoceptor | This compound | Rat Thalamus | 14 (IC50) | ||
| Guinea-Pig H1 Receptor | This compound | Guinea-Pig Cerebellum | 13 (IC50) |
Signaling Pathways
This compound acts as an antagonist at the 5-HT2A and D4 receptors, blocking the downstream signaling cascades initiated by their endogenous ligands, serotonin and dopamine, respectively.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Dopamine D4 Receptor Signaling Pathway
The Dopamine D4 receptor is a D2-like GPCR that couples to Gi/o proteins. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). D4 receptors can also modulate ion channels and other signaling pathways.
Caption: Dopamine D4 Receptor Gi Signaling Pathway.
Experimental Protocols
In Vitro Radioligand Binding Assays
This protocol describes the preparation of cell membranes from cultured cells or tissues expressing the target receptors.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose, pH 7.4.
-
Homogenizer
-
High-speed centrifuge
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.
-
Homogenize the sample on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in Storage Buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C.
This assay is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of [3H]this compound.
Materials:
-
[3H]this compound
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Membrane preparation
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of [3H]this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Membrane preparation and increasing concentrations of [3H]this compound.
-
Non-specific Binding: Membrane preparation, increasing concentrations of [3H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax. A Scatchard plot can also be generated to visualize the binding data.
This assay is used to determine the inhibition constant (Ki) of a test compound against the binding of [3H]this compound.
Materials:
-
[3H]this compound (at a concentration close to its Kd)
-
Test compound
-
Assay Buffer
-
Membrane preparation
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Membrane preparation
-
A fixed concentration of [3H]this compound
-
Increasing concentrations of the test compound
-
-
Include wells for total binding (no test compound) and non-specific binding (with a high concentration of unlabeled this compound).
-
Incubate and filter as described in the saturation binding assay.
-
Measure radioactivity and calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.
In Vivo Receptor Occupancy Studies using PET
The synthesis of a PET radiotracer is a multi-step process that requires specialized equipment. The general workflow is outlined below.
Caption: General Workflow for PET Radiotracer Synthesis.
This protocol provides a general framework for assessing receptor occupancy in a preclinical model.
Materials:
-
Radiolabeled this compound
-
Test compound
-
Anesthesia
-
PET/CT or PET/MR scanner
-
Animal monitoring equipment
Procedure:
-
Anesthetize the animal and position it in the scanner.
-
Perform a baseline PET scan by administering a bolus injection of radiolabeled this compound and acquiring dynamic scan data for 60-90 minutes.
-
After a suitable washout period, administer the test compound.
-
Perform a second PET scan (post-treatment) using the same procedure as the baseline scan.
-
Reconstruct the PET images and co-register them with anatomical images (CT or MRI).
-
Draw regions of interest (ROIs) on the images corresponding to brain areas with high (e.g., frontal cortex for 5-HT2A, striatum for D4) and low (e.g., cerebellum) receptor density.
-
Calculate the binding potential or distribution volume in the ROIs for both scans.
-
Determine receptor occupancy as the percentage reduction in specific binding in the post-treatment scan compared to the baseline scan.
Conclusion
Radiolabeled this compound is a valuable tool for the investigation of 5-HT2A and D4 receptors. The protocols and data presented here provide a foundation for researchers to design and execute robust in vitro and in vivo receptor binding studies. These studies can contribute to a better understanding of the roles of these receptors in health and disease and aid in the development of novel therapeutics.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cerebral 5-HT release correlates with [11C]Cimbi36 PET measures of 5-HT2A receptor occupancy in the pig brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Following Fananserin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) to detect and localize 5-HT2A and Dopamine D4 receptors in brain tissue following treatment with Fananserin. This compound is a potent antagonist for both the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1] This protocol is designed to assist researchers in visualizing the distribution of these target receptors and assessing the impact of this compound treatment.
Data Presentation
This compound exhibits high-affinity binding to both 5-HT2A and D4 receptors, acting as a potent antagonist. The binding affinities (Ki) from radioligand binding assays are summarized below.
| Compound | Target Receptor | Species | Ki (nM) |
| This compound | 5-HT2A | Rat | 0.37[2][3] |
| This compound | Dopamine D4 | Human | 2.93[2][3] |
| This compound | Dopamine D2 | Rat | 726 |
Signaling Pathways
This compound, as an antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous ligands (serotonin and dopamine) to their respective receptors.
.
Diagram of this compound's Antagonistic Action on 5-HT2A and D4 Receptor Signaling Pathways. This diagram illustrates how this compound blocks the canonical signaling pathways of the 5-HT2A and Dopamine D4 receptors.
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemistry protocol for detecting 5-HT2A and D4 receptors in brain tissue.
.
Immunohistochemistry Experimental Workflow. This flowchart details the key stages of the IHC protocol, from tissue preparation to final imaging.
Experimental Protocols
This section provides detailed methodologies for immunohistochemical staining of 5-HT2A and Dopamine D4 receptors in brain tissue. Two common protocols are provided: one for free-floating sections and another for paraffin-embedded sections.
Protocol 1: Immunohistochemistry for Free-Floating Brain Sections
This protocol is suitable for thicker sections (30-50 µm) and allows for excellent antibody penetration.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100
-
Normal serum (from the host species of the secondary antibody)
-
Primary antibodies (e.g., rabbit anti-5-HT2A, rabbit anti-Dopamine D4)
-
Fluorophore-conjugated secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C. Cryoprotect the brain in a sucrose solution before sectioning.
-
Sectioning: Cut 30-40 µm thick coronal or sagittal sections using a freezing microtome or vibratome. Collect sections in PBS.
-
Washing: Wash the free-floating sections three times in PBS for 10 minutes each.
-
Blocking: Incubate the sections in a blocking buffer (e.g., 5% normal donkey serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Washing: Wash the sections three times in PBS for 10 minutes each in the dark.
-
Counterstaining (Optional): Incubate sections with DAPI for 5-10 minutes to visualize cell nuclei.
-
Mounting: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunohistochemistry for Paraffin-Embedded Brain Sections
This protocol is ideal for long-term storage of tissue and allows for thinner sectioning, which can provide higher resolution imaging.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 0.01 M sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Normal serum
-
Primary antibodies
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in pre-heated sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with water and then TBST.
-
Blocking: Incubate the sections in a blocking buffer (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the slides three times in TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the slides three times in TBST for 5 minutes each.
-
Enzyme Conjugate Incubation: Incubate the sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Washing: Wash the slides three times in TBST for 5 minutes each.
-
Chromogenic Detection: Apply the DAB substrate solution and incubate until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei. "Blue" the sections in running tap water.
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip using a permanent mounting medium.
-
-
Imaging: Visualize the staining using a bright-field microscope.
References
Troubleshooting & Optimization
Fananserin solubility issues in aqueous solutions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides comprehensive guidance for researchers encountering solubility issues with Fananserin in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound (also known as RP-62203) is a potent antagonist of the serotonin 5-HT2A receptor and the dopamine D4 receptor, with significantly lower affinity for other dopamine receptors like D2.[1] It has been investigated for its antipsychotic and sedative effects.[1] Its primary mechanism of action involves blocking the signaling pathways associated with these two G-protein coupled receptors.
Q2: I have received this compound as a solid. What is the best solvent for creating a stock solution?
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into the aqueous medium, the dramatic change in solvent polarity causes the compound to exceed its solubility limit and precipitate.
To prevent this, consider the following strategies:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Optimize the final DMSO concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in the cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Add the stock solution to the medium with gentle agitation: Slowly add the this compound stock solution to your pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
Q4: What is the expected effect of pH on this compound's solubility in aqueous buffers?
This compound contains a piperazine group, which is a weak base. For basic compounds, solubility generally increases as the pH of the solution decreases (becomes more acidic). This is because the basic nitrogen atoms in the piperazine ring become protonated at lower pH, forming a more soluble salt. Conversely, as the pH increases (becomes more basic), the compound will be in its less soluble, non-ionized form. Therefore, you can expect this compound to have higher solubility in acidic buffers compared to neutral or basic buffers.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Some sources suggest that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in DMSO. | - The concentration is too high.- Insufficient energy to break the crystal lattice. | - Try gentle warming (37°C water bath) and vortexing or sonication to aid dissolution.- Increase the volume of DMSO to lower the concentration. |
| Precipitate forms immediately upon dilution into aqueous media. | - The final concentration exceeds the aqueous solubility.- Rapid change in solvent polarity. | - Lower the final concentration of this compound.- Pre-warm the aqueous medium to 37°C before adding the stock solution.- Add the DMSO stock solution drop-wise while gently vortexing the medium.- Perform serial dilutions in the aqueous medium. |
| The solution becomes cloudy or a precipitate forms over time in the incubator. | - The compound is not thermodynamically stable at that concentration and temperature.- Interaction with components in the cell culture medium. | - Test the solubility and stability of this compound in your specific medium at 37°C over the duration of your experiment.- Consider using solubility enhancers like β-cyclodextrins (e.g., SBE-β-CD) as described in some in vivo formulations. |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution.- Precipitation of the compound in the assay plate. | - Visually inspect your stock solution to ensure it is a clear solution before each use.- Before adding to cells, inspect the diluted this compound in the medium for any signs of precipitation. |
Quantitative Data Summary
| pH of Aqueous Buffer | Expected Relative Solubility | Rationale |
| Acidic (e.g., pH 4-6) | Higher | The basic piperazine moiety is protonated, forming a more soluble salt. |
| Neutral (e.g., pH 7.4) | Lower | A significant portion of the compound is in its less soluble, non-ionized form. |
| Basic (e.g., pH 8-10) | Lowest | The compound is predominantly in its non-ionized, least soluble form. |
For in vivo studies, the following formulations have been reported:
| Solvent System | Achieved Concentration | Solution Type |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.88 mM) | Suspended solution (requires sonication) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.88 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 ml of a 10 mM stock solution, you will need 4.255 mg of this compound (Molar Mass: 425.52 g/mol ).
-
Dissolution: Add the this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Heating/Sonication (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Cell Culture Medium
-
Pre-warm Medium: Pre-warm your cell culture medium or physiological buffer to 37°C.
-
Thaw Stock: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Dilution: While gently swirling the pre-warmed medium, add the required volume of the DMSO stock solution drop-wise to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.
-
Immediate Use: Use the freshly prepared solution immediately for your experiments to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
Technical Support Center: Fananserin Stock Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing Fananserin to ensure the stability and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, with concentrations of 95-100 mg/mL being achievable.[3][4] For complete dissolution, sonication may be required.[4] It is also recommended to use a fresh, unopened container of DMSO, as its hygroscopic nature can impact solubility.
Q2: How should I store my this compound stock solution to ensure maximum stability?
A2: Proper storage is critical for maintaining the integrity of your this compound stock solution. After preparation, it is highly recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is the optimal temperature, preserving the solution for at least 6 months to over a year. For shorter-term storage, -20°C is suitable for up to one month.
Q3: Can I store the this compound stock solution in the refrigerator?
A3: For frequent use, you can store the DMSO stock solution at 4°C for up to a week. However, for any duration longer than this, freezing at -20°C or -80°C is strongly advised to prevent degradation.
Q4: My this compound precipitated after diluting the DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility limit of this compound. Try lowering the final concentration in your experiment.
-
Use a Co-solvent: Consider using a pharmaceutically acceptable co-solvent in your final aqueous buffer to improve solubility.
-
Adjust pH: The solubility of compounds can be pH-dependent. Experiment with different pH values in your buffer to find an optimal range for this compound's solubility.
-
Prepare Freshly: For in vivo experiments or sensitive in vitro assays, it is best to prepare the final working solution fresh from the stock solution on the day of use.
Q5: How should I handle the solid this compound powder?
A5: Solid this compound powder is stable for over three years if stored correctly. It should be kept in a dry, dark environment at -20°C for long-term storage (months to years). The product is stable enough for shipping at ambient temperatures for a few weeks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Solvent has absorbed water (if using DMSO); incorrect solvent used. | Use fresh, anhydrous grade DMSO. Ensure the compound is fully dissolved, using sonication if necessary. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes. Store aliquots at -80°C for long-term stability. Verify compound integrity using the stability testing protocol below. |
| Difficulty dissolving solid powder | Insufficient solvent volume or agitation. | Increase the volume of DMSO. Use sonication or vortexing to aid dissolution. |
This compound Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Stability Duration | Citations |
| Solid Powder | N/A | -20°C | > 3 years | |
| Stock Solution | DMSO | -80°C | 6 months to > 1 year | |
| Stock Solution | DMSO | -20°C | 1 month | |
| Stock Solution | DMSO | 0 - 4°C | Days to one week |
Experimental Protocol: Stability Assessment of this compound in DMSO
This protocol outlines a method to evaluate the chemical stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a DMSO stock solution at various time points to determine its degradation rate under specific storage conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Autosampler vials
-
Calibrated analytical balance and pipettes
Methodology:
-
Preparation of Initial Stock Solution (T=0):
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution, using sonication if needed.
-
Prepare a dilution of this stock solution in your mobile phase or a suitable solvent (e.g., 50% acetonitrile in water) to a final concentration appropriate for HPLC analysis (e.g., 10 µg/mL).
-
Immediately analyze this T=0 sample via HPLC to establish the initial peak area, which represents 100% integrity.
-
-
Sample Storage:
-
Aliquot the remaining high-concentration DMSO stock solution into several autosampler vials.
-
Store these aliquots under the desired test conditions (e.g., 4°C, -20°C, and -80°C).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and reach room temperature.
-
Prepare a dilution for HPLC analysis identical to the T=0 sample.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
-
HPLC Analysis:
-
Method: A stability-indicating HPLC method should be used. This is typically a reverse-phase method capable of separating the parent this compound peak from any potential degradation products.
-
Mobile Phase (Example): A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantification: Record the peak area of the main this compound peak.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualization of Experimental Workflow & Signaling Pathway
Caption: Workflow for assessing this compound stability.
Caption: this compound's antagonistic mechanism of action.
References
Preventing Fananserin precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Fananserin in cell culture experiments, with a focus on preventing and troubleshooting precipitation issues.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes by reducing the effective concentration and potentially introducing cytotoxic artifacts. The following guide provides a systematic approach to identifying and resolving these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Concentration Exceeds Solubility: The final concentration of this compound in the aqueous cell culture medium is above its solubility limit.[1][2] | • Reduce Final Concentration: Lower the working concentration of this compound in your experiment. • Optimize Stock Dilution: Prepare a high-concentration stock in 100% DMSO and use a minimal volume for dilution into the final culture volume.[3] • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in pre-warmed media to avoid "solvent shock".[4][5] |
| Precipitation Over Time in Incubator | Temperature Shift: Decreased solubility at 37°C compared to room temperature. pH Shift: Changes in media pH due to cellular metabolism or CO2 levels can affect the solubility of pH-sensitive compounds. Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other media components, forming insoluble complexes. | • Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. • Maintain Stable pH: Ensure your incubator's CO2 levels are calibrated. For sensitive experiments, consider using media buffered with HEPES. • Reduce Serum Concentration: If using serum-containing media, try reducing the serum percentage. Note that this may affect cell health. |
| Cloudiness or Turbidity in Media | Fine Particulate Precipitation or Microbial Contamination: It can be difficult to distinguish between fine precipitate and early-stage microbial growth. | • Microscopic Examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microorganisms. • Aseptic Technique Review: If contamination is suspected, discard the culture and thoroughly review your sterile handling procedures. |
| Precipitate in Stock Solution | Improper Storage or Dissolution: The compound may have precipitated out of the DMSO stock during storage, especially after freeze-thaw cycles, or was not fully dissolved initially. | • Proper Dissolution: When preparing the stock, use high-purity, anhydrous DMSO and facilitate dissolution with sonication as needed. • Aliquot Stock Solution: Store the stock solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. • Re-dissolve Before Use: If a precipitate is observed in a thawed aliquot, gently warm it to 37°C and vortex or sonicate to re-dissolve before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO, as moisture can negatively impact the solubility of hydrophobic compounds.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower. The tolerance to DMSO can be cell-line specific, so it is best practice to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q3: Can the type of cell culture medium affect this compound's solubility?
A3: Yes, different cell culture media formulations have varying compositions of salts, amino acids, and other components that can interact with this compound and influence its solubility. For instance, high concentrations of certain ions could promote precipitation. It is recommended to test the solubility of this compound in your specific experimental medium.
Q4: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A4: A practical method is to perform a serial dilution of your this compound stock solution in your cell culture medium at 37°C. Visually inspect for any signs of precipitation (e.g., cloudiness, crystals) after a set incubation period. For a more quantitative analysis, you can measure the turbidity of the solutions using a plate reader.
Q5: Is it acceptable to use media with a visible precipitate?
A5: No, it is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate dissolution by vortexing thoroughly. If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Materials: Prepared this compound stock solution, complete cell culture medium, sterile tubes.
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the this compound stock in the pre-warmed medium to achieve the final desired concentrations. This gradual dilution helps prevent "solvent shock" and precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final dilution (e.g., 1:10 to get 10 µM).
-
Gently mix the solution after each dilution step.
-
Add the final diluted this compound solution to your cell culture plates.
-
Signaling Pathways and Experimental Workflows
This compound is an antagonist of the 5-HT2A and D4 receptors. Understanding its mechanism of action is crucial for interpreting experimental results.
This compound's Antagonistic Action on 5-HT2A and D4 Receptors
Caption: this compound blocks 5-HT2A and D4 receptor signaling pathways.
Experimental Workflow for Preventing Precipitation
Caption: A logical workflow for preparing and using this compound in cell culture.
References
Optimizing Fananserin Concentration for Behavioral Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fananserin in behavioral studies. The following information, presented in a question-and-answer format, addresses common challenges and frequently asked questions to facilitate the optimization of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RP-62203) is a potent antagonist of both the serotonin 5-HT2A and dopamine D4 receptors.[1] It exhibits high affinity for these receptors with negligible interaction with the dopamine D2 receptor, a characteristic that distinguishes it from many typical antipsychotics.[1] This dual antagonism suggests its potential utility in studying behaviors modulated by these neurotransmitter systems, including those related to anxiety and psychosis.
Q2: What is a recommended starting dose for this compound in murine behavioral studies?
A2: Based on preclinical data, a minimal effective oral dose of 0.25 mg/kg has been shown to produce anxiolytic-like activity in the elevated plus-maze test in mice. A dose-response study is always recommended to determine the optimal concentration for your specific experimental paradigm and animal strain.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common practice is to prepare a stock solution in DMSO and then dilute it to the final concentration with a suitable vehicle, such as saline or corn oil. It is crucial to ensure the final concentration of DMSO is low enough to not have behavioral effects on its own. Always prepare fresh solutions on the day of the experiment to ensure stability.
Q4: What are the known downstream signaling pathways of the 5-HT2A and D4 receptors that this compound antagonizes?
A4: this compound's antagonism of the 5-HT2A receptor primarily interferes with the Gq/11 signaling cascade. This pathway, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC).
By blocking the dopamine D4 receptor, this compound inhibits the Gi/o-coupled signaling pathway. Activation of this pathway by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Troubleshooting Guide
Q1: I am observing sedative effects in my animals after this compound administration, which is confounding my behavioral results. What could be the cause and how can I mitigate this?
A1: While this compound is reported to be devoid of myorelaxant or sedative activity at effective anxiolytic doses, higher doses may lead to off-target effects or excessive receptor blockade, potentially causing sedation.
-
Solution: Conduct a thorough dose-response study to identify the minimal effective dose that produces the desired behavioral effect without causing sedation. Start with the reported anxiolytic-effective dose of 0.25 mg/kg (p.o.) in mice and carefully observe the animals for any signs of motor impairment. It is also advisable to include a locomotor activity test as a control experiment to distinguish between anxiolytic and sedative effects.
Q2: I am not observing an anxiolytic or antidepressant-like effect with this compound in my behavioral paradigm. What are some possible reasons?
A2: Several factors could contribute to a lack of efficacy in behavioral tests.
-
Inadequate Dosing: The dose might be too low to achieve sufficient receptor occupancy. Conversely, an excessively high dose could lead to paradoxical effects or engage other neural circuits that mask the intended effect. A comprehensive dose-response curve is essential.
-
Vehicle and Route of Administration: Ensure the vehicle used is appropriate and does not cause any behavioral effects. The route of administration (e.g., oral gavage, intraperitoneal injection) and the timing of administration relative to the behavioral test are critical. For oral administration, ensure sufficient time for absorption and reaching peak brain concentrations.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to pharmacological agents. The sex of the animals can also influence behavioral responses. Ensure consistency in the strain and sex of the animals used and consult the literature for any known differences.
-
Experimental Environment: Factors such as lighting conditions, noise levels, and handling procedures can significantly impact the outcome of behavioral tests, particularly those assessing anxiety. Maintain a consistent and controlled experimental environment.
Q3: I am having trouble dissolving this compound for my experiments. What can I do?
A3: this compound is known to be soluble in DMSO.
-
Procedure: Prepare a concentrated stock solution in 100% DMSO. For the final working solution, dilute the stock with your chosen vehicle (e.g., saline, corn oil). Ensure the final DMSO concentration is minimized (typically below 5-10% of the total volume) to avoid vehicle-induced behavioral effects. Gentle warming or vortexing can aid in dissolution. Always prepare solutions fresh on the day of use.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's binding affinity and its effects in a preclinical behavioral model.
Table 1: this compound Receptor Binding Affinities
| Receptor | Ki (nM) | Species |
| 5-HT2A | 0.37 | Rat |
| Dopamine D4 | 2.93 | Human |
| Dopamine D2 | 726 | Rat |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.[1]
Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze (Mice)
| Dose (mg/kg, p.o.) | Effect |
| 0.25 | Minimal effective dose for anxiolytic-like activity |
p.o. = oral administration
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) for Assessing Anxiolytic-like Effects
This protocol is adapted from standard EPM procedures and tailored for the use of this compound.
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Dimensions for mice: Arms are typically 30-50 cm long and 5-10 cm wide. Closed arms have walls (15-20 cm high).
-
The maze should be situated in a dimly lit, quiet room.
2. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/kg). The final DMSO concentration should not exceed 5%.
-
Administer this compound or vehicle (saline with the same percentage of DMSO) via oral gavage 30-60 minutes before the test.
3. Experimental Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the experiment.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
4. Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-like Effects
This protocol is a standard FST procedure that can be used to evaluate the potential antidepressant-like effects of this compound.
1. Apparatus:
-
A transparent cylindrical container (e.g., a beaker) with a diameter of 10-20 cm.
-
Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approximately 10-15 cm).
2. Drug Preparation and Administration:
-
Prepare this compound solutions as described in the EPM protocol.
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
3. Experimental Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session with a video camera.
4. Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and only making movements necessary to keep the head above water.
-
An antidepressant-like effect is indicated by a significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
Caption: this compound's antagonism of the Dopamine D4 receptor signaling pathway.
Caption: A generalized workflow for in vivo behavioral studies using this compound.
References
Fananserin Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Fananserin in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent antagonist of the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1][2] It was initially developed as a potential antipsychotic agent.[2][3]
Q2: What are the known off-target interactions of this compound?
This compound exhibits binding affinity for several other receptors, which can lead to off-target effects. These include histamine H1 receptors, alpha-1 adrenergic receptors, dopamine D2 receptors, and serotonin 5-HT1A receptors.[4] Its affinity for these off-target receptors is lower than for its primary targets, 5-HT2A and D4.
Q3: I am observing sedative effects in my animal model after this compound administration. What is the likely cause?
The sedative effects of this compound are likely attributable to its antagonist activity at histamine H1 receptors. This is a common off-target effect for many centrally acting drugs with H1 receptor affinity. In a study on rats, this compound was shown to increase the duration of deep non-rapid eye movement (NREM) sleep in a dose-dependent manner.
Q4: My experiment shows unexpected cardiovascular effects, such as changes in blood pressure. Why might this be happening?
This compound has a moderate affinity for alpha-1 adrenergic receptors. Antagonism of these receptors can lead to vasodilation and a subsequent drop in blood pressure, potentially causing orthostatic hypotension. This was a dose-limiting adverse event observed in clinical trials.
Q5: Am I likely to see extrapyramidal symptoms (EPS) with this compound, similar to typical antipsychotics?
This compound has a significantly lower affinity for dopamine D2 receptors compared to its primary targets and many typical antipsychotics. This receptor is strongly associated with the emergence of EPS. While clinical studies did not show a worsening of extrapyramidal symptoms, an increase in akathisia was noted in the this compound group compared to placebo.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps & Considerations |
| Unexpected Sedation or Altered Sleep Patterns | Histamine H1 Receptor Antagonism | - Lower the dose of this compound if experimentally feasible.- Include control groups treated with a selective H1 antagonist to isolate this effect.- When interpreting behavioral data, consider the potential confounding influence of sedation. |
| Hypotension or other Cardiovascular Irregularities | Alpha-1 Adrenergic Receptor Antagonism | - Monitor blood pressure and heart rate in in-vivo experiments.- Consider using a lower dose or a slower titration schedule, as this was found to improve tolerability in clinical settings.- If studying cardiovascular parameters, be aware of this potential direct effect of this compound. |
| Akathisia or Motor Restlessness | Complex/Unknown (Potentially related to dopamine/serotonin receptor interactions) | - Quantify and record any observed motor restlessness using appropriate behavioral scales.- Compare with a positive control for akathisia if this is a key experimental question.- Note that the mechanism for this compound-induced akathisia is not well-defined. |
| Discrepancy between expected and observed functional outcomes | Interaction with multiple signaling pathways | - Consult the binding affinity table to understand the full receptor profile.- Consider that the net effect of this compound in a complex biological system will be the integration of its actions at multiple targets.- Utilize selective antagonists for the off-target receptors to dissect the contribution of each to the observed effect. |
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities (Ki in nM)
| Receptor | Human (Ki, nM) | Rat (Ki, nM) | Notes |
| 5-HT2A | - | 0.26 - 0.37 | Primary Target |
| Dopamine D4 | 2.93 | - | Primary Target |
| Histamine H1 | - | 25 | Off-Target |
| α1-Adrenergic | - | 38 | Off-Target |
| 5-HT1A | - | 70 | Off-Target |
| Dopamine D2 | - | 726 | Off-Target |
| 5-HT3 | - | Very Low Affinity | Off-Target |
Table 2: this compound Functional Activity (IC50 in nM)
| Assay | Species/Tissue | IC50 (nM) | Receptor Target |
| [125I]AMIK Displacement | Rat Frontal Cortex | 0.21 | 5-HT2 |
| Inositol Phosphate Formation Inhibition | in vitro | 7.76 | 5-HT |
| Alpha-1 Adrenoceptor Binding | Rat Thalamus | 14 | α1-Adrenergic |
| Histamine H1 Receptor Binding | Guinea-Pig Cerebellum | 13 | H1 |
Experimental Protocols
Radioligand Binding Assays
A common method to determine the binding affinity of a compound for a specific receptor is through competitive radioligand binding assays.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor.
General Protocol Outline:
-
Membrane Preparation: Homogenize the tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membranes to a specific protein concentration.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D4 receptors), and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Inositol Phosphate Accumulation)
Functional assays measure the biological response following receptor activation or blockade. For 5-HT2A receptors, which are Gq/11-coupled, measuring the accumulation of inositol phosphates is a standard method.
Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT2A receptor-mediated signaling.
General Protocol Outline:
-
Cell Culture: Culture cells expressing the 5-HT2A receptor.
-
Radiolabeling: Pre-incubate the cells with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Drug Treatment: Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Receptor Stimulation: Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin) in the presence of LiCl (which prevents the breakdown of inositol monophosphates).
-
Extraction: Stop the reaction and extract the inositol phosphates from the cells.
-
Purification and Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the amount of radioactivity in the inositol phosphate fraction using a scintillation counter.
-
Data Analysis: Plot the concentration of this compound against the inhibition of agonist-stimulated inositol phosphate accumulation to determine the IC50 value.
Visualizations
Caption: Signaling pathways of this compound's primary and key off-targets.
Caption: General experimental workflow for characterizing this compound's effects.
Caption: Logical relationship of this compound's interactions and effects.
References
- 1. The naphtosultam derivative RP 62203 (this compound) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A bridging study of this compound in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Minimizing Fananserin degradation during storage
Welcome to the technical support center for Fananserin. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage (months to years), solid this compound powder should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] It is crucial to protect the compound from light.
Q2: How should I store this compound stock solutions?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, solutions can be kept at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable.[2]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] When preparing aqueous solutions for in vivo experiments, it is recommended to make them fresh on the day of use.[2]
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: If precipitation occurs, gentle warming and/or sonication can be used to help redissolve the compound.[2] However, to prevent this, ensure that the stock solution is clear before freezing and consider preparing aliquots of appropriate concentrations to minimize the need for extensive dilution and handling of the main stock.
Troubleshooting Guide: Degradation Issues
Issue 1: Loss of Potency in Aqueous Buffers
Potential Cause: Hydrolysis. The naphthosultam (cyclic sulfonamide) core of this compound may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the sultam ring.
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your aqueous buffers is within a neutral range (pH 6-8) if compatible with your experimental design.
-
Fresh Preparation: Prepare aqueous solutions of this compound immediately before use. Avoid storing this compound in aqueous buffers for extended periods.
-
Stability Check: If you suspect hydrolysis, analyze your sample using a stability-indicating HPLC method (see Experimental Protocols section) to check for the appearance of new peaks corresponding to degradation products.
Issue 2: Discoloration or Unexpected Side-Reactions
Potential Cause: Oxidation. The tertiary amine groups within the piperazine ring of this compound are potential sites for oxidation, which can lead to the formation of N-oxides or other degradation products. This can be accelerated by exposure to air, light, or the presence of oxidizing agents in the experimental medium.
Troubleshooting Steps:
-
Inert Atmosphere: When working with the solid compound or preparing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degas Solvents: Use degassed solvents and buffers for your experiments to remove dissolved oxygen.
-
Antioxidants: If compatible with your assay, consider the addition of a small amount of an antioxidant.
-
Light Protection: Protect this compound, both in solid form and in solution, from light at all times by using amber vials or wrapping containers in aluminum foil.
Issue 3: Variability in Results with Light-Exposed Samples
Potential Cause: Photodegradation. The aromatic rings in the this compound structure (fluorophenyl and naphthyl groups) can absorb UV light, potentially leading to photolytic degradation.
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct all experimental manipulations in a dimly lit environment or under light protected with a UV filter.
-
Use Appropriate Containers: Store all this compound preparations in amber glass vials or other UV-blocking containers.
-
Control Experiments: If photodegradation is suspected, run a control experiment where a sample of this compound is intentionally exposed to light for a defined period and compare its HPLC profile to a light-protected sample.
Data Summary
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Storage Condition | Duration | Reference |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | |
| Solid Powder | -20°C | Long-term (months to years) | |
| Stock Solution | -20°C | Up to 1 month | |
| Stock Solution | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and detect potential degradation products. Note: This is a template method and may require optimization for your specific instrumentation and degradation products of interest.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Formic acid (optional, for pH adjustment)
-
0.45 µm syringe filters
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH 6.8) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 240-260 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Dilute with the mobile phase to a working concentration (e.g., 20 µg/mL).
-
Test Sample: Dilute the experimental sample containing this compound with the mobile phase to a concentration within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and test samples.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound peak in the stressed samples.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: this compound antagonizes 5-HT2A and D4 receptors.
Caption: Workflow for HPLC stability analysis of this compound.
References
Technical Support Center: Fananserin (RP 62203)
This guide provides best practices, troubleshooting, and frequently asked questions for handling Fananserin powder in a research setting. This compound is a potent and selective 5-HT2A and Dopamine D4 receptor antagonist.[1][2] Adherence to these guidelines is crucial for ensuring experimental accuracy, safety, and compound stability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as RP 62203) is a selective antagonist for the serotonin 5-HT2A receptor and the dopamine D4 receptor.[1][2] It has a high affinity for the rat 5-HT2A receptor (Ki of 0.37 nM) and the human dopamine D4 receptor (Ki of 2.93 nM). It displays lower to moderate affinity for α1-adrenoceptors, histamine H1 receptors, and dopamine D2 receptors.
Q2: What is the appearance and molecular weight of this compound powder?
This compound is a solid, white powder. Its molecular weight is 425.52 g/mol .
Q3: How should I store this compound powder?
For long-term storage (months to years), this compound powder should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C.
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in DMSO; sonication is recommended to aid dissolution. For in vivo experiments, a clear stock solution should be prepared first, followed by the addition of co-solvents.
Q5: How should I store this compound stock solutions?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store aliquots at -80°C, where they are stable for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to 1 month.
II. Data Presentation: Storage and Solubility
| Parameter | Condition | Recommendation | Citation |
| Powder Storage (Long-term) | -20°C, dry, dark | Stable for over 3 years | |
| Powder Storage (Short-term) | 0-4°C, dry, dark | Stable for days to weeks | |
| Stock Solution Storage (DMSO) | -80°C | Stable for up to 6 months | |
| -20°C | Stable for up to 1 month | ||
| Solubility in DMSO | 95 mg/mL (223.26 mM) | Sonication recommended | |
| In Vivo Formulation 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Suspended solution, requires sonication) | |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear solution) |
III. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder won't dissolve | Insufficient solvent or low temperature. | Increase solvent volume. Use sonication to aid dissolution. Gentle heating can also be applied, but monitor for any signs of degradation. |
| Precipitation in stock solution after thawing | Compound has low solubility at room temperature. | Gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared working solutions for in vivo experiments. Ensure stock solutions are properly aliquoted and stored. |
| Unexpected biological effects | Off-target effects. | Be aware of this compound's moderate affinity for α1-adrenoceptors and H1 receptors, which could contribute to off-target effects in some experimental models. |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (e.g., for 1 mL of 10 mM solution, weigh 4.255 mg).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: In Vitro Receptor Binding Assay (Conceptual)
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, which can then be converted to a Ki value.
V. Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Decision tree for troubleshooting this compound dissolution.
Caption: Simplified signaling pathways antagonized by this compound.
References
Validating Fananserin activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of Fananserin in new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RP-62203) is a potent antagonist of both the serotonin 5-HT₂A receptor and the dopamine D₄ receptor.[1] It exhibits high affinity for these two receptors while having lower affinity for other receptors such as the dopamine D₂ receptor.[1][2]
Q2: What are the expected outcomes of a successful this compound experiment?
A2: In a well-executed experiment, this compound should demonstrate competitive binding to 5-HT₂A and D₄ receptors. Functionally, it is expected to inhibit the signaling pathways associated with these receptors. For the Gq-coupled 5-HT₂A receptor, this would manifest as a reduction in agonist-induced inositol phosphate accumulation or calcium mobilization.[3] For the Gi/o-coupled D₄ receptor, this compound should block the agonist-induced inhibition of cAMP production.
Q3: My this compound stock solution appears to have precipitated. What should I do?
A3: this compound can be dissolved in DMSO to prepare a stock solution.[4] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. For in vitro assays, stock solutions can be stored at -20°C for one month or -80°C for up to six months; however, repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Q4: I am observing high background noise in my 5-HT₂A receptor functional assay. What are the possible causes?
A4: High background in functional assays for Gq-coupled receptors like 5-HT₂A can be due to several factors. The cell line used may exhibit constitutive receptor activity. In such cases, including an inverse agonist in control wells can help suppress basal signaling. Additionally, ensure that the serum used in the cell culture medium is dialyzed, or serum-starve the cells before the assay, as serum can contain serotonin that may stimulate the receptors. Thorough washing of cells after labeling (in radioligand-based assays) is also crucial to minimize background noise.
Q5: My dose-response curve for this compound antagonism is not showing a clear sigmoidal shape. What could be the issue?
A5: A non-sigmoidal dose-response curve can indicate several problems. Ensure that this compound is completely solubilized in your assay buffer, as aggregation can affect its effective concentration. The range of this compound concentrations tested might be too narrow or not centered around the IC₅₀. It is also important to use an appropriate concentration of the agonist; typically, an EC₈₀ concentration is used in antagonist assays to ensure a robust signal window that can be effectively inhibited. Finally, verify the health and viability of your cells, as unhealthy cells can respond inconsistently.
Data Presentation
Table 1: Binding Affinities of this compound for Various Receptors
| Receptor | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 5-HT₂A | Rat | 0.37 | 0.21 | |
| 5-HT₂A | Human | 0.26 | - | |
| Dopamine D₄ | Human | 2.93 | - | |
| Dopamine D₂ | Rat | 726 | - | |
| α₁-Adrenoceptor | Rat | 38 | 14 | |
| Histamine H₁ | Guinea-pig | 25 | 13 | |
| 5-HT₁A | - | 70 | - |
Experimental Protocols
Protocol 1: 5-HT₂A Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of a test compound for the 5-HT₂A receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin.
-
Non-specific Binding Control: A high concentration of a known 5-HT₂A antagonist (e.g., Mianserin).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]Ketanserin (at a concentration close to its Kₔ), and varying concentrations of this compound in the assay buffer. For determining non-specific binding, add the non-specific binding control instead of this compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of this compound and fit the data to a one-site competition curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Inositol Phosphate (IP₁) Accumulation Assay (for 5-HT₂A Receptor Function)
This assay measures the ability of this compound to antagonize agonist-induced activation of the Gq-coupled 5-HT₂A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293).
-
5-HT₂A Agonist: Serotonin (5-HT) or another suitable agonist.
-
Test Compound: this compound.
-
Stimulation Buffer: Assay buffer containing LiCl (typically 10 mM) to inhibit the degradation of IP₁.
-
IP₁ Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT₂A agonist (typically the EC₈₀) to the wells containing this compound.
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time (usually 30-60 minutes).
-
Lysis and Detection: Lyse the cells and perform the IP₁ detection steps according to the manufacturer's protocol for the HTRF kit. This typically involves adding a lysis buffer followed by the HTRF reagents (an IP₁-d2 acceptor and an anti-IP₁-cryptate donor).
-
Final Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 1 hour).
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP₁ produced. Plot the signal against the concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀.
Protocol 3: cAMP Inhibition Assay (for Dopamine D₄ Receptor Function)
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production by the Gi/o-coupled D₄ receptor.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D₄ receptor (e.g., CHO or HEK293).
-
D₄ Agonist: Dopamine or a selective D₄ agonist.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.
-
Plate Reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to grow to the appropriate confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a mixture of forskolin and a fixed concentration of the D₄ agonist (typically at its EC₈₀) to the wells. Forskolin raises the basal cAMP levels, making the inhibitory effect of the D₄ agonist easier to measure.
-
Incubation: Incubate the plates for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Add a lysis buffer to release the intracellular cAMP. Follow the manufacturer's protocol to add the detection reagents from the cAMP kit.
-
Data Acquisition: Read the signal using a plate reader.
-
Data Analysis: The antagonist's potency is determined by plotting the measured cAMP levels against the concentration of this compound and fitting the data to a dose-response curve to calculate the IC₅₀.
Mandatory Visualizations
Caption: Signaling pathways for 5-HT2A and Dopamine D4 receptors and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound activity.
Caption: Logical troubleshooting guide for common experimental issues.
References
Overcoming poor bioavailability of Fananserin in vivo
Technical Support Center: Fananserin Bioavailability
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Variable Plasma Exposure in Animal Studies
Q1: My in vivo study with orally administered this compound resulted in low and inconsistent plasma concentrations. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for compounds like this compound. The primary reasons are often multifactorial and can include:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule, and its low solubility in gastrointestinal fluids can limit the amount of drug that dissolves and is available for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[1][2] If this compound is extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes), a significant fraction of the dose can be eliminated before it reaches the bloodstream.[1][3]
-
Formulation-Dependent Absorption: The physicochemical properties of the formulation can dramatically impact dissolution and absorption. A simple suspension may not provide adequate exposure, especially for a poorly soluble compound.
To troubleshoot this, we recommend a systematic approach starting with an assessment of the compound's fundamental properties and then moving to formulation optimization.
Issue 2: Addressing Poor Solubility
Q2: How can I assess and improve the solubility of this compound for my in vivo experiments?
A2: Assessing solubility in different media is a critical first step. Based on this data, you can select an appropriate formulation strategy. General strategies for enhancing the bioavailability of poorly soluble drugs include particle size reduction, complexation, and the use of lipid-based or amorphous solid dispersion systems.[4]
This protocol determines the equilibrium solubility of this compound in various aqueous media.
-
Prepare Media: Prepare simulated gastric fluid (SGF, pH 1.2), fasted-state simulated intestinal fluid (FaSSIF, pH 6.5), and fed-state simulated intestinal fluid (FeSSIF, pH 5.0).
-
Add Excess Compound: Add an excess amount of this compound powder to a known volume of each medium in a glass vial (e.g., 5 mg to 1 mL).
-
Equilibrate: Tightly seal the vials and shake them in a temperature-controlled water bath at 37°C for 48 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Quantify: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate organic solvent (e.g., acetonitrile/water). Analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
| Medium | pH | Bile Salt Concentration | Composition Highlights | Solubility (µg/mL) |
| Water | ~7.0 | None | N/A | < 1 |
| SGF | 1.2 | None | Pepsin | ~5 |
| FaSSIF | 6.5 | Low | Lecithin, Taurocholate | ~15 |
| FeSSIF | 5.0 | High | Lecithin, Taurocholate | ~50 |
This is example data for illustrative purposes.
-
Co-Solvent Systems: For initial studies, dissolving this compound in a mixture of solvents like DMSO, PEG400, and saline can be effective.
-
Cyclodextrin Complexation: Using cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes that significantly increase the aqueous solubility of guest molecules. A commercially available protocol for this compound suggests using 20% SBE-β-CD in saline.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in aqueous media, which can enhance drug solubilization and absorption.
Issue 3: Investigating Metabolic Stability
Q3: Is this compound susceptible to first-pass metabolism, and how can I test this?
A3: While specific data on this compound's metabolism is limited, drugs in its class are often metabolized by cytochrome P450 (CYP) enzymes in the liver. For example, the structurally related compound blonanserin is a substrate for CYP3A4. An in vitro liver microsomal stability assay is the standard method to evaluate a compound's susceptibility to Phase I metabolism.
-
Prepare Reagents:
-
Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Solution: Prepare a solution of NADPH (cofactor for CYP enzymes) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution at 37°C for 10 minutes.
-
To initiate the reaction, add this compound (final concentration 1 µM) and the NADPH solution. For a negative control, add buffer instead of NADPH.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to determine the percentage of this compound remaining relative to the 0-minute time point.
-
Calculate: Plot the natural log of the percent remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
| Species | t½ (minutes) | Intrinsic Clearance (µL/min/mg protein) | Interpretation |
| Rat Liver Microsomes | 15 | 92.4 | High Clearance |
| Human Liver Microsomes | 25 | 55.4 | Moderate-High Clearance |
This is example data for illustrative purposes. High clearance suggests a high potential for first-pass metabolism.
Issue 4: Designing an In Vivo Study to Test New Formulations
Q4: I have developed several new formulations. How should I design an in vivo study to compare their performance?
A4: A crossover or parallel-group pharmacokinetic (PK) study in a relevant animal model (e.g., Sprague-Dawley rats) is the standard approach. The goal is to compare key PK parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure) for each formulation.
-
Animals and Acclimation: Use male Sprague-Dawley rats (250-300g). Acclimate them for at least 3 days with free access to food and water. Fast animals overnight before dosing.
-
Groups: Divide rats into groups (n=4-6 per group). Each group will receive a different formulation.
-
Group 1: Control (e.g., 10% Tween 80 suspension)
-
Group 2: Formulation A (e.g., 20% SBE-β-CD solution)
-
Group 3: Formulation B (e.g., SEDDS)
-
-
Dosing: Administer this compound via oral gavage at a consistent dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at pre-defined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters. The key parameters for assessing bioavailability are AUC and Cmax. Relative bioavailability (F%) can be calculated as: (AUC_test / AUC_control) * 100.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng*hr/mL) | Relative F% |
| Suspension | 10 | 55 ± 15 | 2.0 | 250 ± 70 | 100% |
| SBE-β-CD Solution | 10 | 210 ± 45 | 1.0 | 980 ± 150 | 392% |
| SEDDS | 10 | 450 ± 90 | 0.5 | 2150 ± 320 | 860% |
This is example data for illustrative purposes. Results are shown as Mean ± SD.
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. General Principles of Pharmacology: Pharmacokinetics [pharmacology2000.com]
- 3. First-pass elimination. Basic concepts and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fananserin vs. Clozapine: A Comparative Analysis of Dopamine D4 Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of the atypical antipsychotic compounds, Fananserin and Clozapine, for the human dopamine D4 receptor. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to be a valuable resource for researchers in the fields of pharmacology and neurotherapeutics.
Quantitative Affinity Data
The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for this compound and Clozapine at the human dopamine D4 receptor.
| Compound | Dopamine D4 Receptor Ki (nM) | Reference |
| This compound | 2.9, 2.93 | [1][2] |
| Clozapine | 1.3 - 1.6 (extrapolated), 24 | [3][4] |
Note: The Ki values for Clozapine show some variability in the literature. The lower value of 1.3-1.6 nM is an extrapolated figure, while the 24 nM value is from FDA drug labeling information. This variation can be attributed to different experimental conditions and methodologies.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of Ki values for this compound and Clozapine at the dopamine D4 receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound or Clozapine) to displace a radiolabeled ligand that is known to bind with high affinity to the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line (e.g., CHO or HEK293) stably expressing the recombinant human dopamine D4 receptor.
-
Radioligand: A tritiated ligand with high affinity for the D4 receptor, such as [³H]spiperone.
-
Test Compounds: this compound and Clozapine.
-
Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., haloperidol) to determine the level of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
Scintillation Cocktail: A fluid that produces light when it interacts with the radioactive particles.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D4 receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, a fixed concentration of the radioligand ([³H]spiperone), and the cell membrane preparation.
-
For determining the affinity of the test compounds, add varying concentrations of either this compound or Clozapine to a series of wells.
-
To determine non-specific binding, add a high concentration of the non-specific binding control (e.g., haloperidol) to a separate set of wells.
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester or a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute in the presence of the non-specific control) from the total binding (counts per minute in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or Clozapine).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Dopamine D4 Receptor Signaling Pathway
Both this compound and Clozapine act as antagonists at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists, this compound and Clozapine bind to the D4 receptor but do not activate it. Instead, they block dopamine from binding and initiating this signaling cascade.
Caption: Antagonism of the Dopamine D4 receptor signaling pathway.
References
A Comparative Guide to Fananserin and Risperidone at the 5-HT2A Receptor
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway, is a pivotal target in the development of therapeutics for neuropsychiatric disorders.[1] Its modulation is central to the mechanism of action of numerous atypical antipsychotic drugs. This guide provides a detailed comparison of two potent 5-HT2A receptor ligands: Fananserin, an investigational agent, and Risperidone, a widely prescribed atypical antipsychotic. We will examine their binding affinities, functional effects, and the experimental methodologies used to characterize their interactions with the 5-HT2A receptor.
Comparative Analysis of Receptor Interactions
Both this compound and Risperidone exhibit high-affinity binding to the 5-HT2A receptor. However, their pharmacological profiles and clinical outcomes diverge significantly.
-
This compound is characterized as a potent and selective 5-HT2A receptor antagonist.[2][3] It also possesses a high affinity for the dopamine D4 receptor.[2][4] Despite promising preclinical data, including effects on slow-wave sleep in animal models, its clinical development as an antipsychotic was discontinued following a lack of efficacy in Phase II trials.
-
Risperidone is a second-generation antipsychotic that acts as a potent 5-HT2A receptor antagonist. Crucially, it has also been characterized as an inverse agonist . This means that in addition to blocking the effects of agonists like serotonin, Risperidone can bind to the 5-HT2A receptor and reduce its basal, constitutive activity, even in the absence of an agonist. This inverse agonism leads to a reduction in baseline phospholipase C (PLC) activity. The combination of potent 5-HT2A antagonism and dopamine D2 receptor antagonism is central to its therapeutic effects in treating schizophrenia.
Data Presentation: Binding Affinity
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data below were determined using radioligand binding assays.
| Compound | Receptor | Ki (nM) | Species/Tissue Source | Radioligand |
| This compound | 5-HT2A | 0.37 | Not Specified | Not Specified |
| This compound | 5-HT2A | 0.26 | Rat Brain | [3H]-ketanserin |
| Risperidone | 5-HT2A | 0.2 | Not Specified | Not Specified |
Data sourced from references.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily signals through the Gαq protein. Agonist binding initiates a cascade that activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
General Workflow for a 5-HT2A Antagonist Functional Assay
Functional assays, such as the calcium flux assay, are essential for determining whether a compound acts as an antagonist or inverse agonist. The workflow involves measuring the compound's ability to inhibit an agonist-induced response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare compounds like this compound and Risperidone at the 5-HT2A receptor.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Objective: To determine the Ki of this compound and Risperidone at the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a known 5-HT2A antagonist like unlabeled Ketanserin.
-
Instrumentation: 96-well microplates, vacuum filtration manifold (cell harvester), glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the frozen receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of test compound (this compound or Risperidone) at various concentrations (e.g., 10-12 concentrations ranging from 1 pM to 10 µM).
-
50 µL of assay buffer for total binding wells or 50 µL of non-specific control for non-specific binding (NSB) wells.
-
150 µL of the diluted membrane preparation.
-
50 µL of [3H]ketanserin at a final concentration near its Kd (e.g., 0.5-2.0 nM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature (or 30°C) with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Flux Functional Assay
This cell-based functional assay measures the ability of a compound to antagonize the Gq-mediated increase in intracellular calcium triggered by an agonist.
Objective: To determine the functional potency (IC50) of this compound and Risperidone as antagonists of the human 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Agonist: Serotonin (5-HT) or another selective 5-HT2A agonist.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or a commercially available kit (e.g., EarlyTox). The loading buffer often contains probenecid to prevent dye extrusion from the cells.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplate at a density that forms a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Pre-incubation: Prepare serial dilutions of this compound, Risperidone, and a control antagonist. After dye loading, add the antagonist solutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Use the instrument's injector to add a pre-determined concentration of the agonist (typically an EC80 concentration to allow for robust inhibition detection) to all wells simultaneously.
-
Immediately begin recording the fluorescence signal kinetically for 1-3 minutes to capture the peak calcium response.
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data. The response in wells with vehicle + agonist is considered 0% inhibition, and the response in wells with a maximal concentration of a known potent antagonist is considered 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound (this compound or Risperidone).
-
Fit the data using a non-linear regression model to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced calcium response.
References
A Comparative Guide to Selective D4 Receptor Antagonists: Alternatives to Fananserin
For researchers and drug development professionals navigating the landscape of dopamine D4 receptor modulation, identifying compounds with high selectivity and favorable pharmacological profiles is paramount. Fananserin, a well-characterized antagonist, exhibits high affinity for the D4 receptor but also possesses potent 5-HT2A receptor blocking activity. This guide provides a comparative analysis of several alternative selective D4 receptor antagonists, presenting their binding affinities, functional potencies, and the experimental methodologies used to characterize them.
Quantitative Comparison of D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and its alternatives for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. This data allows for a direct comparison of the potency and selectivity of each compound.
| Compound | D4 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT2A (Ki, nM) | Selectivity (D2/D4) |
| This compound | 2.93 | 726 | - | 0.37 | ~248 |
| L-745,870 | 0.43 - 0.51 | 960 | 2300 | >300 | >2000 |
| Sonepiprazole (U-101,387) | 10 | >2000 | >2000 | >2000 | >200 |
| PD 89211 | 3.7 | >3000 | - | - | >800 |
| ML398 | 36 | >20,000 | >20,000 | - | >555 |
| N-Desmethylclozapine (NDMC) | - | - | - | High Affinity | - |
Featured D4 Receptor Antagonist Alternatives
L-745,870
L-745,870 stands out as a highly potent and selective D4 receptor antagonist.[1] With a sub-nanomolar affinity for the D4 receptor and over 2000-fold selectivity against the D2 receptor, it serves as an excellent tool for investigating D4 receptor function.[1] In functional assays, L-745,870 effectively reverses dopamine-mediated inhibition of adenylyl cyclase and stimulation of [35S]GTPγS binding in cells expressing the human D4 receptor.[1] However, despite its promising preclinical profile, L-745,870 was found to be ineffective as an antipsychotic in human clinical trials.[2]
Sonepiprazole (U-101,387)
Sonepiprazole is another highly selective D4 receptor antagonist, demonstrating a Ki of 10 nM for the D4 receptor and negligible affinity for other dopamine, serotonin, norepinephrine, and histamine receptors (Ki > 2000 nM).[3] Functionally, it acts as a full antagonist, dose-dependently blocking quinpirole-induced inhibition of cAMP formation in cells expressing the D4 receptor. While it showed promise in preclinical models, particularly in reversing stress-induced cognitive deficits, Sonepiprazole did not demonstrate efficacy in treating schizophrenia in clinical trials.
PD 89211
Discovered through high-throughput screening, PD 89211 is a potent and selective D4 receptor antagonist with a Ki of 3.7 nM. It exhibits over 800-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes and various serotonin and adrenergic receptors. In vitro, PD 89211 demonstrates antagonist activity by reversing quinpirole-induced effects in a functional assay with an IC50 of 2.1 nM. A key preclinical finding is that, unlike typical antipsychotics, PD 89211 does not significantly increase dopamine synthesis in the striatum, suggesting a lower propensity for motor side effects.
ML398
ML398 is a more recently identified potent and selective D4 receptor antagonist with a Ki of 36 nM and an IC50 of 130 nM. It displays remarkable selectivity, with no significant activity at other dopamine receptor subtypes (D1, D2S, D2L, D3, and D5) at concentrations up to 20 µM. In vivo studies have shown that ML398 can reverse cocaine-induced hyperlocomotion in animal models, suggesting its potential utility in studying the role of D4 receptors in substance use disorders.
N-Desmethylclozapine (NDMC)
N-desmethylclozapine is the major active metabolite of the atypical antipsychotic clozapine. While its complete binding profile is complex, it is known to interact with D4 receptors. Unlike its parent compound, NDMC displays partial agonist activity at D2 receptors in some functional assays. It also acts as a potent agonist at muscarinic M1 receptors, a property that has been hypothesized to contribute to the unique clinical efficacy of clozapine, particularly on cognitive symptoms. However, clinical trials of NDMC as a standalone treatment for schizophrenia have not been successful.
Experimental Protocols
The characterization of these D4 receptor antagonists relies on a battery of standardized in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the D4 receptor.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]spiperone.
-
Test compounds (e.g., this compound, L-745,870) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control: A high concentration of a known D4 ligand (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor signaling.
-
Objective: To determine the functional potency (IC50) of a D4 receptor antagonist.
-
Materials:
-
Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
D4 receptor agonist (e.g., quinpirole or dopamine).
-
Adenylyl cyclase activator (e.g., forskolin).
-
Test compounds (antagonists) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
A mixture of forskolin (to stimulate cAMP production) and a fixed concentration of a D4 agonist (to inhibit cAMP production) is added to the cells.
-
The cells are incubated to allow for changes in intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial detection kit.
-
The IC50 value is determined by plotting the inhibition of the agonist response against the concentration of the antagonist.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
-
Objective: To assess the ability of an antagonist to block agonist-stimulated G protein activation.
-
Materials:
-
Cell membranes from cells expressing the D4 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
D4 receptor agonist (e.g., dopamine).
-
Test compounds (antagonists) at various concentrations.
-
GDP (to ensure G proteins are in their inactive state).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Cell membranes are pre-incubated with the antagonist and GDP.
-
The agonist is added to stimulate the receptor.
-
[35S]GTPγS is added to the mixture. Upon receptor activation, the Gα subunit releases GDP and binds [35S]GTPγS.
-
The reaction is incubated to allow for [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration, separating membrane-bound [35S]GTPγS from the unbound nucleotide.
-
The radioactivity on the filters is measured.
-
The ability of the antagonist to inhibit the agonist-stimulated increase in [35S]GTPγS binding is quantified to determine its potency.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the D4 receptor signaling pathway and a typical experimental workflow.
Caption: Dopamine D4 receptor signaling pathway.
References
Fananserin's Interaction with Dopamine Receptors: A Comparative Analysis of Cross-Reactivity
For Immediate Release
This guide provides a detailed comparison of the binding affinity and functional activity of Fananserin, a potent 5-HT2A receptor antagonist, across various dopamine receptor subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's cross-reactivity profile.
Executive Summary
This compound exhibits a distinct cross-reactivity profile with dopamine receptor subtypes. While its primary target is the serotonin 5-HT2A receptor, it demonstrates a high affinity for the dopamine D4 receptor, with significantly lower to negligible affinity for the D1, D2, D3, and D5 subtypes. This selective interaction with the D4 receptor, coupled with its potent 5-HT2A antagonism, positions this compound as a compound of interest for neuropsychiatric research.
Binding Affinity Profile of this compound
Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound at the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5) and the rat 5-HT2A receptor. The results, summarized in the table below, clearly illustrate this compound's selectivity profile.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D1 | This compound | Human recombinant | >1000 | [1] |
| Dopamine D2 | This compound | Rat | 726 | [2] |
| Dopamine D3 | This compound | Human recombinant | >100 | [1] |
| Dopamine D4 | This compound | Human recombinant | 2.93 | [2] |
| Dopamine D5 | This compound | Not available | Not available | |
| 5-HT2A | This compound | Rat | 0.37 | [2] |
Key Observations:
-
High Affinity for D4: this compound displays a high binding affinity for the human dopamine D4 receptor, with a Ki value of 2.93 nM.
-
Low Affinity for D2: In contrast, its affinity for the rat dopamine D2 receptor is substantially lower, with a Ki of 726 nM.
-
Negligible Affinity for D1 and D3: this compound shows no significant affinity for the human dopamine D1 and D3 receptors, with Ki values exceeding 1000 nM and 100 nM, respectively.
-
High 5-HT2A Affinity: For comparison, its primary target, the rat 5-HT2A receptor, shows a very high affinity with a Ki of 0.37 nM.
-
D5 Affinity Undetermined: The binding affinity of this compound at the dopamine D5 receptor has not been reported in the reviewed literature.
Functional Activity at Dopamine Receptors
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical relationship of this compound's binding profile and a typical experimental workflow for determining receptor binding affinity.
Caption: this compound's preferential binding to 5-HT2A and D4 receptors.
Caption: Workflow for determining this compound's binding affinity.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
The binding affinity of this compound for dopamine receptor subtypes was determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.
1. Membrane Preparation:
-
Cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, or D4) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2, D3, and D4 receptors), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known dopamine receptor ligand (e.g., haloperidol).
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Measurement) for Dopamine Receptors
The functional activity of this compound at dopamine receptors can be assessed by measuring its effect on second messenger signaling, such as cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Cells stably expressing the dopamine receptor of interest are seeded in multi-well plates.
-
D1 and D5 receptors are coupled to Gs proteins, and their activation leads to an increase in intracellular cAMP. D2, D3, and D4 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
For antagonist activity at D2, D3, or D4 receptors, cells are typically stimulated with a known dopamine agonist in the presence of varying concentrations of this compound.
2. cAMP Measurement:
-
After incubation with the compounds, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
3. Data Analysis:
-
The effect of this compound on agonist-stimulated cAMP production (for D1/D5) or inhibition of adenylyl cyclase (for D2/D3/D4) is determined.
-
For antagonist activity, the concentration of this compound that causes a 50% inhibition of the agonist response (IC50) is calculated using non-linear regression.
Conclusion
This compound demonstrates a significant and selective cross-reactivity with the dopamine D4 receptor, where it acts as an antagonist. Its affinity for other dopamine receptor subtypes, particularly D2, is markedly lower, and it shows negligible interaction with D1 and D3 receptors. The lack of available data for the D5 receptor and the absence of quantitative functional data for all dopamine subtypes represent areas for future investigation to fully elucidate the complete pharmacological profile of this compound. The provided experimental protocols offer a foundational framework for conducting such comparative studies.
References
Validating Fananserin Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Surface Plasmon Resonance (SPR) with traditional radioligand binding assays for validating the binding kinetics of Fananserin, a potent 5-HT2A and D4 receptor antagonist. This document outlines the experimental methodologies for both techniques and presents supporting data in a comparative format.
This compound has demonstrated high affinity for both the serotonin 5-HT2A and dopamine D4 receptors, making it a compound of interest in neuropsychiatric drug discovery.[1][2] While its clinical development was discontinued due to efficacy concerns, the study of its binding characteristics remains a valuable case for understanding receptor-ligand interactions.[2] Traditionally, the binding affinity of compounds like this compound has been determined using radioligand binding assays. However, SPR is emerging as a powerful, label-free technology that provides real-time kinetic data, offering a more detailed picture of the binding event.
Comparing SPR and Radioligand Binding Assays
Surface Plasmon Resonance directly measures the association and dissociation of a ligand (analyte) to a receptor (ligand) immobilized on a sensor surface in real-time. This allows for the determination of not only the equilibrium dissociation constant (KD) but also the kinetic rate constants: the association rate (ka) and the dissociation rate (kd). In contrast, radioligand binding assays measure the displacement of a radiolabeled ligand by an unlabeled competitor (like this compound) at equilibrium, primarily yielding the inhibition constant (Ki), which is an indirect measure of affinity.
The key advantages of SPR include its label-free nature, the ability to obtain real-time kinetic information, and potentially higher throughput for screening campaigns.[3] Radioligand binding assays, while highly sensitive and well-established, require the use of radioactive materials and do not directly provide kinetic data.
Quantitative Data Comparison
| Parameter | Radioligand Binding Assay (this compound) | Surface Plasmon Resonance (Representative 5-HT2A/D4 Antagonist) |
| Affinity Constant (Ki/KD) | Ki = 0.37 nM (rat 5-HT2A)[1], Ki = 2.93 nM (human D4) | KD = 5 nM |
| Association Rate (ka) | Not directly measured | 1 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | Not directly measured | 5 x 10⁻⁴ s⁻¹ |
Table 1: Comparison of data obtained from Radioligand Binding Assays for this compound and representative SPR data for a similar GPCR antagonist.
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis of this compound Binding
This protocol describes a typical workflow for analyzing the binding of a small molecule like this compound to immobilized 5-HT2A or D4 receptors using SPR.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, Ni-NTA)
-
Purified, solubilized 5-HT2A or D4 receptors with an affinity tag (e.g., His-tag)
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., amine coupling kit, Ni-NTA regeneration solution)
-
Regeneration solution (e.g., low pH glycine or high salt buffer)
2. Receptor Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface (e.g., using EDC/NHS for amine coupling).
-
Inject the purified receptor solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
Alternatively, for tagged receptors, use a capture-based approach (e.g., anti-His antibody coated surface).
3. Binding Analysis:
-
Prepare a dilution series of this compound in running buffer, keeping the final DMSO concentration constant and low (<1%).
-
Inject the this compound solutions over the immobilized receptor surface, starting with the lowest concentration.
-
Monitor the association phase in real-time.
-
Switch to running buffer alone and monitor the dissociation phase.
-
Between each this compound injection, regenerate the sensor surface to remove all bound analyte.
4. Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Radioligand Binding Assay for this compound
This protocol outlines the determination of this compound's binding affinity for 5-HT2A or D4 receptors through competitive displacement of a radiolabeled ligand.
1. Materials and Reagents:
-
Cell membranes expressing the target receptor (5-HT2A or D4)
-
Radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]spiperone for D4)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
2. Assay Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and the varying concentrations of this compound.
-
Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of a known non-radioactive ligand (non-specific binding).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
3. Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and underlying biological context, the following diagrams are provided.
Caption: SPR Experimental Workflow for this compound.
Caption: this compound's Target Signaling Pathways.
References
Head-to-head comparison of Fananserin and L-745,870
A Comprehensive Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed, data-driven comparison of two key research compounds: Fananserin and L-745,870. Both molecules have been investigated for their potential as antipsychotic agents, primarily targeting the dopamine D4 and serotonin 5-HT2A receptors. This document summarizes their receptor binding affinities, functional activities, and key experimental findings to assist researchers in selecting the appropriate tool for their studies.
Introduction
This compound (RP 62203) is a potent antagonist of both the serotonin 5-HT2A and dopamine D4 receptors.[1][2] L-745,870 is a highly selective antagonist for the dopamine D4 receptor.[3] Both compounds were developed with the hypothesis that targeting the D4 receptor, possibly in conjunction with 5-HT2A antagonism, could offer antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with typical antipsychotics that primarily block the D2 receptor.[1][4] However, clinical trials for both this compound and L-745,870 in patients with schizophrenia did not demonstrate the expected efficacy. Despite their limited success in the clinic, their distinct pharmacological profiles make them valuable research tools for dissecting the roles of D4 and 5-HT2A receptors in normal and pathological brain function.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities (Ki) of this compound and L-745,870 for various neurotransmitter receptors. This data is crucial for understanding the selectivity and potential off-target effects of each compound.
Table 1: Receptor Binding Affinity (Ki, nM) of this compound
| Receptor | Ki (nM) | Species/Tissue | Reference |
| 5-HT2A | 0.26 - 0.37 | Rat / Human | |
| Dopamine D4 | 2.93 | Human | |
| Histamine H1 | 13 - 25 | Guinea-pig cerebellum | |
| α1-Adrenergic | 14 - 38 | Rat thalamus | |
| 5-HT1A | 70 | Not Specified | |
| Dopamine D2 | 726 | Rat | |
| 5-HT3 | Very Low Affinity | Not Specified |
Table 2: Receptor Binding Affinity (Ki, nM) of L-745,870
| Receptor | Ki (nM) | Species/Tissue | Reference |
| Dopamine D4 | 0.43 - 0.51 | Human | |
| Dopamine D2 | 960 | Human | |
| Dopamine D3 | 2300 | Human | |
| 5-HT2 | >1000-fold selectivity | Not Specified | |
| Dopamine D1 | >1000-fold selectivity | Not Specified | |
| Dopamine D5 | >1000-fold selectivity | Not Specified | |
| Sigma Receptors | Moderate Affinity | Not Specified | |
| α-Adrenergic Receptors | Moderate Affinity | Not Specified |
Signaling Pathways
This compound and L-745,870 exert their effects by antagonizing G-protein coupled receptors (GPCRs), thereby blocking their downstream signaling cascades.
As an antagonist at the D4 receptor, a D2-like receptor, L-745,870 blocks the dopamine-mediated inhibition of adenylyl cyclase, which in turn prevents the decrease in intracellular cyclic AMP (cAMP). This compound shares this D4 antagonist activity.
At the 5-HT2A receptor, this compound acts as an antagonist, blocking the Gq/11 protein-coupled pathway. This pathway, when activated by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Experimental Protocols
Below are generalized methodologies for the key experiments used to characterize this compound and L-745,870. Specific parameters may vary between publications.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction. Protein concentration is determined.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a specific radioligand (e.g., [3H]spiperone for D4 receptors) and a range of concentrations of the unlabeled test compound (this compound or L-745,870).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling.
Adenylyl Cyclase Assay (for D4 receptor antagonism): This assay determines a compound's ability to block the dopamine-induced inhibition of adenylyl cyclase.
-
Cell Culture and Membrane Preparation: Cells expressing the D4 receptor are cultured, and a membrane preparation is obtained as described above.
-
Assay Reaction: The membranes are incubated with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), the test compound (this compound or L-745,870), and an agonist (e.g., dopamine) to stimulate the receptor.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay or other detection methods.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured.
[35S]GTPγS Binding Assay (for D4 receptor antagonism): This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated with GDP (to ensure G-proteins are in an inactive state), [35S]GTPγS, the test compound (this compound or L-745,870), and an agonist (e.g., dopamine).
-
Filtration and Quantification: The mixture is filtered, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: Antagonists will block the agonist-stimulated increase in [35S]GTPγS binding.
In Vivo and Clinical Findings
This compound:
-
In rats, this compound was shown to increase the duration of deep non-rapid eye movement (NREM) sleep.
-
It was active in some animal models predictive of antipsychotic activity, such as blocking apomorphine-induced climbing in mice.
-
A placebo-controlled study in patients with schizophrenia found that this compound was not effective in improving symptoms. The study concluded that selective D4 antagonism combined with strong 5-HT2A antagonism might not be a viable strategy for treating schizophrenia.
L-745,870:
-
In contrast to typical antipsychotics, L-745,870 did not antagonize amphetamine-induced hyperactivity in mice or impair conditioned avoidance responding in rats at doses selective for the D4 receptor.
-
It also failed to reverse apomorphine-induced deficits in prepulse inhibition, a model of sensorimotor gating deficits in schizophrenia.
-
A clinical trial in acutely psychotic inpatients with schizophrenia found L-745,870 to be ineffective as an antipsychotic.
Conclusion
This compound and L-745,870 are important pharmacological tools for investigating the roles of the dopamine D4 and serotonin 5-HT2A receptors. This compound offers potent, dual antagonism at both D4 and 5-HT2A receptors, with moderate affinity for other receptors. L-745,870, on the other hand, provides high selectivity for the D4 receptor over other dopamine receptor subtypes and 5-HT receptors. The lack of clinical efficacy of both compounds in schizophrenia has challenged the "D4 hypothesis" of antipsychotic action. However, their well-characterized pharmacology makes them indispensable for preclinical research aimed at elucidating the complex neurobiology of these receptor systems. Researchers should carefully consider the receptor binding profiles presented in this guide to select the most appropriate compound for their specific research questions.
References
Fananserin: A Preclinical Efficacy Comparison with Other Atypical Antipsychotics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of fananserin, a selective dopamine D4 and serotonin 5-HT2A receptor antagonist, against other atypical antipsychotic drugs in established animal models of psychosis. While direct head-to-head preclinical studies are limited, this analysis synthesizes available data to offer insights into this compound's pharmacological profile and its potential therapeutic utility, alongside a discussion of its ultimate clinical trial outcome.
Introduction: The Rationale for this compound
This compound emerged as a potential antipsychotic with a novel mechanism of action. Unlike typical and most atypical antipsychotics that exhibit significant dopamine D2 receptor blockade, this compound was designed to have high affinity for the dopamine D4 and serotonin 5-HT2A receptors, with markedly low affinity for the D2 receptor.[1] This profile was hypothesized to offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS) commonly associated with D2 antagonism.
Receptor Binding Affinities: A Key Differentiator
The primary distinction of this compound lies in its receptor binding profile. The following table summarizes the binding affinities (Ki, nM) of this compound and other commonly used atypical antipsychotics for key receptors implicated in the treatment of schizophrenia.
| Drug | D2 | D4 | 5-HT2A |
| This compound | 726 | 2.93 | 0.37 |
| Clozapine | 126 | 21 | 5.4 |
| Olanzapine | 1.9 | 2.5 | 1.6 |
| Risperidone | 3.1 | 7.2 | 0.16 |
| Haloperidol (Typical) | 1.2 | 4.5 | 29 |
Data compiled from various preclinical studies. Lower Ki values indicate higher binding affinity.
Efficacy in Animal Models of Schizophrenia
Several preclinical models are used to predict the antipsychotic potential of novel compounds. These models aim to replicate certain aspects of psychosis, such as positive and negative symptoms, and cognitive deficits.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity, as psychostimulants like amphetamine increase locomotor activity, which is thought to mimic the hyperdopaminergic state associated with psychosis.[2][3][4] Atypical antipsychotics are effective in attenuating this hyperactivity.
Experimental Protocol: Rodents are habituated to an open-field arena, and their baseline locomotor activity is recorded. They are then administered amphetamine to induce hyperlocomotion. The test compound is administered prior to the amphetamine challenge, and the degree to which it reduces the amphetamine-induced increase in activity is measured.[4]
Comparative Efficacy (Indirect Comparison):
| Drug | Animal Model | Effect on Amphetamine-Induced Hyperlocomotion |
| This compound (Predicted) | Rodent | Expected to attenuate hyperactivity |
| Olanzapine | Rat | Significantly attenuates hyperactivity |
| Risperidone | Rat | Dose-dependently reduces hyperactivity |
| Clozapine | Rat | Attenuates hyperactivity |
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.
Experimental Protocol: Animals are placed in a shuttle box with two compartments. A conditioned stimulus (CS) is presented, followed by an unconditioned stimulus (US; e.g., a mild footshock) delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment during the US presentation (escape response). The number of avoidance and escape responses is recorded.
Given this compound's low D2 receptor affinity, its activity in the CAR model was a key question. While D2 receptor blockade is a primary driver of CAR suppression for many antipsychotics, other mechanisms, including 5-HT2A antagonism, can contribute. The lack of published, direct comparative studies of this compound in the CAR model makes a definitive statement on its efficacy challenging.
Catalepsy Test
The catalepsy test is used to predict the potential for a compound to induce extrapyramidal side effects (EPS), particularly Parkinsonian-like symptoms. Catalepsy is characterized by an animal's failure to correct an externally imposed posture. High D2 receptor occupancy in the striatum is strongly correlated with the induction of catalepsy.
Experimental Protocol: The "bar test" is commonly used. The animal's forepaws are placed on a horizontal bar raised a few inches from the surface. The time it takes for the animal to remove its paws from the bar is measured. A longer latency is indicative of catalepsy.
Due to its very low affinity for D2 receptors, it is highly probable that this compound would not induce catalepsy, a hallmark of an "atypical" profile.
Comparative Propensity for Catalepsy (Indirect Comparison):
| Drug | Animal Model | Catalepsy Induction |
| This compound (Predicted) | Rat | Unlikely to induce catalepsy |
| Olanzapine | Rat | Low propensity at therapeutic doses |
| Risperidone | Rat | Low to moderate propensity |
| Clozapine | Rat | Very low to no propensity |
| Haloperidol (Typical) | Rat | High propensity |
Signaling Pathways
The therapeutic and side-effect profiles of antipsychotic drugs are determined by their interaction with various neurotransmitter receptor signaling pathways.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The exact role of the D4 receptor in schizophrenia is still under investigation, but it is expressed in brain regions relevant to cognition and emotion. The initial hypothesis for D4 antagonism was based on the high affinity of the highly effective atypical antipsychotic, clozapine, for this receptor.
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is another GPCR that, when activated by serotonin, couples to Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC). Antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and their lower risk of EPS.
Caption: Serotonin 5-HT2A receptor signaling and the antagonistic action of this compound.
Clinical Outcome and Conclusion
Despite the promising preclinical rationale, a double-blind, placebo-controlled clinical trial in patients with schizophrenia found that this compound was not effective in reducing symptoms. This outcome suggests that selective D4 and 5-HT2A receptor antagonism, in the absence of significant D2 receptor blockade, is not a viable strategy for the treatment of psychosis. The failure of this compound and other D4 antagonists has led to a re-evaluation of the role of the D4 receptor as a primary target for antipsychotic drug development.
References
- 1. The naphtosultam derivative RP 62203 (this compound) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 3. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. b-neuro.com [b-neuro.com]
Reproducibility of Fananserin Binding Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Fananserin and other key serotonin 5-HT2A receptor antagonists. The data presented is compiled from publicly available research to facilitate the replication of binding experiments and to offer a clear comparison of the product's performance against relevant alternatives.
Comparative Binding Affinity Data
The following table summarizes the inhibitory constants (Ki) of this compound and selected alternative 5-HT2A receptor antagonists for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A (Ki, nM) | D4 (Ki, nM) | H1 (Ki, nM) | α1 (Ki, nM) | D2 (Ki, nM) | 5-HT1A (Ki, nM) |
| This compound | 0.37 (rat)[1] | 2.93 (human)[1] | 13 (guinea-pig) | 14 (rat) | 726 (rat) | - |
| Risperidone | 0.2 | 7.3 | 20 | 5 | 3.2 | 420 |
| Ketanserin | 2-3 (rodent & human) | - | 2 | ~40 | ~500 | - |
| Clozapine | 5.4 | 106 | 1.1 | 1.6 (α1A) | 206 | - |
Note: The species in which the Ki value was determined is indicated in parentheses where specified in the source literature.
Experimental Protocols
The following methodologies are based on standard radioligand binding assays and information gathered from publications citing this compound and comparator compounds. These protocols provide a framework for reproducing the binding data presented.
General Radioligand Binding Assay Protocol
This protocol outlines the general steps for determining the binding affinity of a test compound through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissue/Cell Source: Tissues (e.g., rat frontal cortex) or cultured cells expressing the receptor of interest (e.g., CHO-K1 cells stably transfected with human 5-HT2A receptor) are used.
-
Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well, containing:
-
Membrane preparation (3-120 µg of protein).
-
Radioligand at a concentration at or below its Kd (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D4 receptors).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Non-specific binding, determined in the presence of a high concentration of a known ligand, is subtracted from the total binding to calculate the specific binding at each concentration of the test compound.
-
IC50 and Ki Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Radioligands Mentioned for this compound Binding Assays:
-
5-HT2A Receptors: [125I]AMIK
-
Dopamine D4 Receptors: [3H]spiperone
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathway of 5-HT2A Receptor Antagonism
Caption: Antagonism of the 5-HT2A receptor Gq-coupled signaling pathway.
References
A Comparative Guide for Researchers: Fananserin vs. PNU-96415E as D₄/5-HT₂ₐ Receptor Antagonists
In the landscape of neuropharmacological research, the selection of appropriate tool compounds is paramount for elucidating the complex roles of specific receptor systems in both normal physiology and pathological states. Fananserin and PNU-96415E have emerged as significant ligands for investigating the dual antagonism of dopamine D₄ and serotonin 5-HT₂ₐ receptors, pathways implicated in various neuropsychiatric disorders, most notably schizophrenia. This guide provides a comprehensive comparison of this compound and PNU-96415E, offering researchers the detailed pharmacological data and experimental context necessary to make an informed choice for their specific research applications.
At a Glance: Key Pharmacological Parameters
A direct comparison of the receptor binding affinities reveals nuances in the selectivity profiles of this compound and PNU-96415E. Both compounds exhibit high affinity for their primary targets, the dopamine D₄ and serotonin 5-HT₂ₐ receptors. However, their interactions with other receptors, particularly the dopamine D₂ receptor, a key target for traditional antipsychotics, show notable differences.
| Receptor | This compound (Kᵢ in nM) | PNU-96415E (Kᵢ in nM) |
| Dopamine D₄ | 2.93[1][2][3][4] | 3.0 |
| 5-HT₂ₐ | 0.26 - 0.37[1] | 5.8 |
| Dopamine D₂ | 726 | 199 |
| 5-HT₁ₐ | 70 | 134 |
| α₁-Adrenergic | 38 | 181 |
| Histamine H₁ | 25 | > 678 |
| Dopamine D₃ | Not Reported | 240 |
| Dopamine D₁ | Not Reported | 411 |
| α₂-Adrenergic | Not Reported | > 678 |
| Muscarinic | Not Reported | > 678 |
Summary of In Vitro Data: this compound demonstrates a higher affinity for the 5-HT₂ₐ receptor compared to PNU-96415E. Both compounds show remarkably high and comparable affinity for the dopamine D₄ receptor. A key differentiator lies in their affinity for the dopamine D₂ receptor; this compound has a significantly lower affinity (higher Kᵢ value) for the D₂ receptor than PNU-96415E, suggesting a greater selectivity for D₄ over D₂. This characteristic may be advantageous in studies aiming to isolate the effects of D₄ antagonism from those of D₂ blockade, which is associated with extrapyramidal side effects.
In Vivo and Functional Activity Profile
Both compounds have been characterized in preclinical models, demonstrating functional antagonism at their target receptors and exhibiting profiles consistent with potential antipsychotic activity.
This compound:
-
In vivo studies have shown that this compound can increase the duration of deep non-rapid eye movement (NREM) sleep in rats.
-
It has been investigated for the treatment of schizophrenia. However, its development was halted due to a lack of efficacy in a Phase II clinical trial.
PNU-96415E:
-
Demonstrates a pharmacological profile similar to the atypical antipsychotic clozapine.
-
It effectively inhibits exploratory locomotor activity and antagonizes d-amphetamine-induced locomotor stimulation in rats.
-
PNU-96415E also blocks conditioned avoidance responses in rats without inducing catalepsy, a profile characteristic of atypical antipsychotics.
Experimental Methodologies
The following sections detail the generalized protocols for the key experiments used to characterize this compound and PNU-96415E, providing a framework for researchers to understand and potentially replicate these findings.
Receptor Binding Affinity Assays
These assays are fundamental to determining the Kᵢ values presented in the comparison table. A generalized protocol for a competitive radioligand binding assay is described below.
Key Components:
-
Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, expressing the specific receptor of interest (e.g., human dopamine D₄ or human 5-HT₂ₐ).
-
Radioligands: A radiolabeled ligand with high affinity and selectivity for the target receptor is used. For example, [³H]spiperone is commonly used for dopamine D₄ receptors, and [³H]ketanserin for 5-HT₂ₐ receptors.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or PNU-96415E). After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Antagonism Assays
Functional assays are crucial for determining whether a ligand inhibits or activates a receptor. For G-protein coupled receptors like D₄ and 5-HT₂ₐ, common functional readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).
Dopamine D₄ Receptor (Gᵢ-coupled): cAMP Assay
The D₄ receptor is coupled to a Gᵢ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block the agonist-induced decrease in cAMP.
5-HT₂ₐ Receptor (Gq-coupled): Calcium Flux Assay
The 5-HT₂ₐ receptor is coupled to a Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium. An antagonist will block the agonist-induced calcium release.
Signaling Pathways
The distinct downstream signaling cascades initiated by D₄ and 5-HT₂ₐ receptor activation are central to their physiological effects. This compound and PNU-96415E, as antagonists, block these pathways.
Conclusion: Which Tool for Which Task?
The choice between this compound and PNU-96415E as a research tool will ultimately depend on the specific experimental question.
Choose this compound when:
-
High selectivity for D₄ over D₂ is critical: Its significantly weaker affinity for the D₂ receptor makes it a more precise tool for isolating the effects of D₄ receptor antagonism.
-
Potent 5-HT₂ₐ antagonism is desired: this compound exhibits a higher affinity for the 5-HT₂ₐ receptor.
-
Investigating the role of these receptors in sleep architecture: Given its known effects on NREM sleep.
Choose PNU-96415E when:
-
A clozapine-like profile is desired for comparative studies: Its in vivo effects closely mimic this archetypal atypical antipsychotic.
-
Investigating models of antipsychotic efficacy: Its robust effects in behavioral models like conditioned avoidance response make it a suitable compound for such studies.
-
A broader antagonist profile is acceptable or desired: Its relatively higher affinity for the D₂ receptor and other monoamine receptors may be relevant for certain systems-level investigations.
Both this compound and PNU-96415E are valuable pharmacological tools for dissecting the intricate roles of the dopamine D₄ and serotonin 5-HT₂ₐ receptor systems. By carefully considering their distinct pharmacological profiles and the experimental context, researchers can select the most appropriate compound to advance our understanding of the neurobiology of psychiatric disorders.
References
Safety Operating Guide
Proper Disposal of Fananserin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While Fananserin is not classified as a hazardous substance according to the Globally Harmonized System (GHS), best practices in a laboratory setting dictate a cautious and systematic approach to its disposal.[1] This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Understanding this compound's Hazard Profile
A crucial first step in determining disposal procedures is to review the substance's Safety Data Sheet (SDS). The SDS for this compound indicates that while it is not formally classified as hazardous, it is designated as a water hazard class 1, meaning it is slightly hazardous for water.[1] Therefore, direct disposal into the sewage system or ground water should be strictly avoided.[1]
| Hazard Classification | Recommendation |
| GHS Classification | Not classified as hazardous[1] |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| Environmental Hazard | Water hazard class 1 (slightly hazardous for water) |
II. Standard Operating Procedure for this compound Disposal
Given its potential environmental hazard, this compound waste should be managed as a chemical waste stream within a laboratory setting. Adherence to established institutional and regulatory guidelines for chemical waste is paramount.
A. Waste Segregation and Collection:
-
Designated Waste Container: Dedicate a specific, clearly labeled, and sealed container for this compound waste. This includes pure, unused this compound, contaminated materials (e.g., weighing boats, gloves, pipette tips), and solutions containing this compound.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Container Integrity: Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred for storing hazardous waste when compatibility is not an issue.
-
Separation of Waste: Do not mix this compound waste with other incompatible waste streams. Keep solid and liquid waste separate.
B. Storage of this compound Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or direct sunlight.
-
Secondary containment, such as a spill tray, should be used for liquid waste containers to prevent the spread of any potential leaks.
C. Disposal Protocol:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your facility's EHS or equivalent department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste management company. The most common and environmentally sound method for organic chemical waste is high-temperature incineration.
Never dispose of this compound by:
-
Evaporation: Volatilizing chemical waste is not a permissible disposal method.
-
Sewer/Drain Disposal: Due to its slight water hazard classification, this compound should not be poured down the drain.
-
Regular Trash: While the SDS suggests that smaller quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory setting. All chemical waste should be handled through the proper channels.
III. Decontamination and Empty Container Disposal
Properly managing empty containers that once held this compound is also a critical step in the disposal process.
| Container Type | Decontamination Procedure | Final Disposal |
| Non-empty Containers | Treat as this compound waste. | Dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., ethanol or methanol). Collect all rinsate as this compound waste. | After triple rinsing and air drying, deface or remove the original label. Dispose of in the regular laboratory glass or plastic recycling, or as directed by your institution's EHS. |
IV. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste and empty containers.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their institutions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
